molecular formula C4H6Cl2S B2646748 (2,2-Dichlorocyclopropyl)methanethiol CAS No. 873804-88-7

(2,2-Dichlorocyclopropyl)methanethiol

Cat. No.: B2646748
CAS No.: 873804-88-7
M. Wt: 157.05
InChI Key: PEYPBJGFDNWPQP-UHFFFAOYSA-N
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Description

(2,2-Dichlorocyclopropyl)methanethiol is a useful research compound. Its molecular formula is C4H6Cl2S and its molecular weight is 157.05. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-dichlorocyclopropyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2S/c5-4(6)1-3(4)2-7/h3,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYPBJGFDNWPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking a New Frontier in Medicinal Chemistry: A Technical Guide to the Discovery, Synthesis, and Isolation of Novel Cyclopropyl Thiols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl moiety has become a cornerstone in modern medicinal chemistry, prized for its ability to confer enhanced potency, metabolic stability, and optimized physicochemical properties to drug candidates.[1][2] When combined with the nucleophilic and metal-binding properties of a thiol group, the resulting cyclopropyl thiol scaffold represents a frontier of untapped potential for developing novel therapeutics. However, the unique challenges associated with the synthesis, purification, and handling of these strained and often volatile compounds have historically limited their exploration. This guide provides a comprehensive overview of robust synthetic strategies, field-proven isolation protocols, and advanced characterization techniques essential for successfully navigating the discovery of novel cyclopropyl thiols. We will delve into the causality behind experimental choices, offering a self-validating framework for researchers to confidently incorporate this valuable pharmacophore into their drug discovery programs.

The Strategic Value of the Cyclopropyl Thiol Moiety

The incorporation of a cyclopropyl ring into a molecule is a strategic decision aimed at leveraging its unique stereoelectronic properties. Its rigid structure acts as a conformational constraint, locking flexible molecules into a bioactive conformation, which can lead to a more favorable entropic contribution to binding affinity.[1] Furthermore, the C-H bonds within a cyclopropane ring are stronger than those in typical alkanes, often leading to improved metabolic stability by blocking sites of oxidative metabolism.[1][2]

The thiol group, or sulfhydryl group (-SH), is a versatile functional handle. It is a potent nucleophile, a key component in certain enzyme active sites, and a strong ligand for metal ions. Its pKa is lower than that of its alcohol analogue, making it more readily deprotonated under physiological conditions.[3] The combination of these two motifs in a single molecule creates a pharmacophore with significant potential in areas such as enzyme inhibition (e.g., kinase inhibitors like Roniciclib, which contains a related cyclopropyl sulfoximine[4][5]), covalent drug design, and the development of agents targeting metalloproteins.

Synthetic Strategies for Accessing Cyclopropyl Thiols

The construction of the cyclopropyl thioether linkage can be approached from several angles. The choice of method depends on the desired substitution pattern, scale, and available starting materials. Recent advances have moved beyond classical, often harsh methods to more mild and functional-group-tolerant catalytic systems.[6][7][8][9]

Modern Catalytic Approaches

a) Copper-Promoted S-Cyclopropylation of Thiols

A highly effective modern strategy involves the direct coupling of a thiol with a cyclopropylboronic acid derivative. This copper-catalyzed method offers a mild and reliable route to aryl cyclopropyl sulfides.[4][10]

  • Mechanism Rationale: The reaction is believed to proceed through a catalytic cycle involving the formation of a copper(II) thiolate intermediate. Oxidative addition of the cyclopropylboronic acid (or a transmetalation step) followed by reductive elimination forges the C-S bond. The choice of ligand (e.g., 2,2'-bipyridine) is critical for stabilizing the copper catalyst and facilitating the key steps.[10]

  • Advantages: This method avoids the use of strong bases and high temperatures often required in classical Sₙ2 or SₙAr reactions, making it compatible with complex, functionalized molecules.[4]

dot

G cluster_synthesis Copper-Catalyzed S-Cyclopropylation Thiol Ar-SH (Thiophenol) Product Ar-S-Cyclopropane Thiol->Product CBA Cyclopropylboronic Acid CBA->Product Catalyst Cu(OAc)₂, 2,2'-Bipyridine Catalyst->Product Catalyst Base Cs₂CO₃ Base->Product Base

Caption: Key components for copper-catalyzed S-cyclopropylation.

b) Rhodium-Catalyzed Hydrothiolation of Cyclopropenes

For accessing highly substituted or stereochemically defined cyclopropyl thiols, the hydrothiolation of cyclopropenes presents a powerful, atom-economical approach. Intriguingly, the reaction outcome can be directed by the choice of phosphine ligand on the rhodium catalyst.[11]

  • Divergent Reactivity: Electron-rich Josiphos ligands can promote direct reductive elimination from a common cyclopropyl-Rh(III) intermediate, yielding the desired cyclopropyl sulfide with high enantioselectivity. In contrast, ligands with larger bite angles can facilitate a ring-opening isomerization to form allylic sulfides.[11] This ligand-controlled divergence offers remarkable synthetic flexibility from a single precursor.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a robust and efficient "click" chemistry transformation that proceeds via an anti-Markovnikov addition of a thiol to an alkene.[5][12] This reaction can be initiated by radicals (UV light, thermal initiators) or catalyzed by a base.[13] While not a direct synthesis of the cyclopropane ring itself, it is an excellent method for introducing the thiol functionality onto a molecule already containing a vinylcyclopropane moiety.

  • Mechanism Rationale (Radical): A radical initiator abstracts the hydrogen from the thiol, generating a thiyl radical. This radical adds to the alkene (the vinyl group of the vinylcyclopropane) to form a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain.[5][13]

  • Advantages: This method is known for its high yields, stereoselectivity, tolerance of diverse functional groups, and mild reaction conditions, making it ideal for late-stage functionalization and bioconjugation.[12][14]

Table 1: Comparison of Synthetic Methodologies
MethodKey ReagentsProsCons
Cu-Promoted S-Cyclopropylation Thiol, Cyclopropylboronic Acid, Cu(II) salt, Ligand, BaseMild conditions, high functional group tolerance, good yields.[10]Requires synthesis of cyclopropylboronic acid; potential metal contamination.
Rh-Catalyzed Hydrothiolation Cyclopropene, Thiol, Rh-catalyst, Chiral LigandAtom economical, highly enantioselective, divergent reactivity possible.[11]Requires synthesis of strained cyclopropenes; catalyst cost.
Thiol-Ene "Click" Reaction Vinylcyclopropane, Thiol, Radical/Base Initiator"Click" chemistry criteria (high yield, fast, simple), excellent for late-stage functionalization.[12][15]Requires a vinylcyclopropane precursor; not a de novo ring synthesis.
Classical Sₙ2 Approach Thiolate, Cyclopropyl Halide/TosylateSimple concept, inexpensive reagents.Requires strong base, high temperatures; limited to simple substrates.[4]

The Critical Challenge: Isolation and Purification

The isolation of novel cyclopropyl thiols is often more challenging than their synthesis. Their volatility, potent odor, and susceptibility to oxidation to disulfides necessitate specialized handling and purification protocols.[16][17]

Managing Odor and Oxidation
  • Odor Control: All manipulations should be performed in a well-ventilated fume hood. Glassware and waste can be decontaminated by rinsing with a dilute bleach or basic hydrogen peroxide solution, which oxidizes the volatile thiols to less odorous disulfides or sulfonic acids.[18]

  • Preventing Oxidation: The propensity for thiols to air-oxidize to disulfides (2 R-SH + [O] → R-S-S-R + H₂O) is a primary cause of sample impurity.[19] Performing reactions and purifications under an inert atmosphere (N₂ or Ar) is ideal. When not feasible, minimizing air exposure and using degassed solvents can significantly reduce disulfide formation.[20]

Extraction and Derivatization Strategies

Standard liquid-liquid extraction can be effective, but the volatility of low-molecular-weight thiols can lead to losses. For trace analysis or difficult separations, more sophisticated methods are required.[16]

a) Selective Extraction with Metal Ions

Thiols exhibit a high affinity for certain metal ions. This property can be exploited for selective solid-phase extraction (SPE).

  • Silver Ion SPE: Commercially available SPE cartridges containing a silver-based sorbent can effectively retain thiols from a complex mixture. The retained thiols can then be eluted with a stronger nucleophile. This method avoids the high toxicity associated with older protocols that used mercury compounds.[16]

b) Derivatization for Stability and Detection

Converting the thiol to a less volatile, more stable derivative can greatly simplify purification and analysis.

  • PFBBr Derivatization: Reagents like pentafluorobenzyl bromide (PFBBr) react with the thiolate to form a stable thioether. This derivative is less volatile, UV-active, and exhibits excellent chromatographic properties, making it easier to purify by column chromatography or analyze by GC-MS.[21] The original thiol can often be regenerated post-purification if necessary.

dot

G cluster_workflow General Purification Workflow Crude Crude Reaction Mixture (Product, Byproducts, Excess Thiol) Quench Quench Excess Thiol (e.g., mild oxidation) Crude->Quench Extraction Liquid-Liquid Extraction or Selective SPE (e.g., Ag⁺) Quench->Extraction Derivatization Optional: Derivatization (e.g., with PFBBr) Extraction->Derivatization Chroma Column Chromatography (Silica or Alumina) Extraction->Chroma Derivatization->Chroma Pure Pure Cyclopropyl Thiol (or Derivative) Chroma->Pure

Caption: A self-validating workflow for thiol purification.

Chromatographic Purification

Standard silica gel column chromatography can be used, but care must be taken. The slightly acidic nature of silica can sometimes catalyze side reactions. For particularly sensitive compounds, using deactivated silica or switching to a different stationary phase like acidic alumina can prevent on-column oxidation.[20]

Structural Characterization and Validation

Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete picture of the novel compound's identity and purity.

NMR Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[22]

  • ¹H NMR: The cyclopropyl protons typically appear in the upfield region of the spectrum (approx. 0.5-1.5 ppm) and often display complex splitting patterns due to geminal and vicinal coupling. The thiol proton (-SH) usually appears as a broad singlet with a chemical shift that can vary significantly (1.0-4.0 ppm) depending on concentration, solvent, and temperature.

  • ¹³C NMR: The carbon atoms of the cyclopropane ring are also shifted upfield relative to other alkanes.

  • Advanced Technique: ³¹P NMR for Quantification: For precise quantification of thiol content, especially in complex mixtures or polymers, derivatization with a phosphitylating agent like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) followed by ³¹P NMR analysis is a highly accurate method.[23] This technique offers superior selectivity over traditional assays, as the derivatized thiols give a distinct signal in a region of the spectrum (200-220 ppm) that is typically free from interferences.[23]

Table 2: Typical NMR Characteristics of Cyclopropyl Thiols
NucleusGroupTypical Chemical Shift (ppm)Notes
¹H -CH ₂- (cyclopropyl)0.5 - 1.0Complex multiplets.
¹H -CH - (cyclopropyl)1.0 - 1.5Complex multiplets.
¹H -SH 1.0 - 4.0Broad singlet, D₂O exchangeable, concentration dependent.
¹³C -C H₂- / -C H- (cyclopropyl)10 - 30Upfield chemical shifts characteristic of strained rings.
³¹P P-S-R (TMDP derivative)200 - 220Requires derivatization; provides excellent quantitative accuracy.[23]
Mass Spectrometry

MS is essential for confirming the molecular weight and elemental composition of the target compound.[24][25][26]

  • GC-MS: Ideal for volatile and thermally stable cyclopropyl thiols. The fragmentation pattern can provide valuable structural information.

  • LC-MS (ESI): Electrospray ionization is a soft technique suitable for less volatile or more polar compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.

  • DART-MS: Direct Analysis in Real Time (DART) is a rapid, direct ionization technique that can be used to analyze reaction products with minimal sample preparation, offering a quick assessment of reaction success.[27]

Experimental Protocols

Protocol 1: Synthesis of (4-tert-butylphenyl)(cyclopropyl)sulfane via Copper-Promoted S-Cyclopropylation

(Adapted from Beaulieu, F. et al., Beilstein J. Org. Chem. 2019, 15, 1235–1243.[10])

  • Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add cyclopropylboronic acid (1.5 equiv.), cesium carbonate (1.0 equiv.), Cu(OAc)₂ (1.0 equiv.), and 2,2'-bipyridine (1.0 equiv.).

  • Reagent Addition: Add 4-(tert-butyl)benzenethiol (1.0 equiv.) to the tube.

  • Solvent Addition: Add dichloroethane to achieve a concentration of 0.1 M with respect to the thiol.

  • Reaction: Seal the tube and heat the mixture to 70 °C with vigorous stirring for 16 hours.

  • Workup: Cool the reaction mixture to room temperature. Add aqueous NH₄OH (25%, ~5 mL) and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using 100% hexanes as the eluent to afford the pure aryl cyclopropyl sulfide.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Isolation of a Volatile Thiol via Derivatization and SPE

(Conceptual protocol based on principles from Caputi, D. L. et al., Molecules 2019, 24, 2596.[16])

  • Sample Preparation: Dilute the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Derivatization: Add pentafluorobenzyl bromide (PFBBr, 1.2 equiv.) and a mild, non-nucleophilic base (e.g., K₂CO₃, 2.0 equiv.). Stir at room temperature until TLC or GC-MS analysis shows complete consumption of the starting thiol.

  • Quenching: Filter off the base. Wash the organic solution with water and brine.

  • SPE Cleanup: Condition a silica-based SPE cartridge with the chromatography eluent (e.g., hexanes/ethyl acetate mixture). Load the crude derivative solution onto the cartridge.

  • Elution: Wash with a non-polar solvent to remove non-polar impurities. Elute the PFB-derivative with a more polar solvent system.

  • Analysis: Combine the fractions containing the pure derivative and concentrate under reduced pressure. The stable derivative can now be fully characterized.

Conclusion

The discovery and isolation of novel cyclopropyl thiols, while challenging, is an achievable goal with the application of modern synthetic methodologies and robust purification protocols. By understanding the underlying principles of catalytic C-S bond formation and the unique chemical behavior of thiols, researchers can confidently synthesize these valuable compounds. Careful management of their volatility and reactivity through strategic derivatization and purification techniques is the key to unlocking their full potential. The frameworks provided in this guide serve as a validated starting point for drug development professionals to harness the power of the cyclopropyl thiol scaffold in the pursuit of next-generation therapeutics.

References

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  • Caputi, D. L. & Jeffery, D. W. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 24(13), 2596. Available at: [Link]

  • Beaulieu, F. et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1235–1243. Available at: [Link]

  • Beaulieu, F. et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1235–1243. Available at: [Link]

  • Caputi, D. L. & Jeffery, D. W. (2019). Isolation methods developed for analysis of potent volatile thiols in wines, foods, and other beverages. Molecules, 24(13), 2596. Available at: [Link]

  • Villegas, A. & Dong, V. M. (2018). Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control. Journal of the American Chemical Society, 140(15), 5043–5047. Available at: [Link]

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  • De Meijere, A. et al. (2004). Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles. European Journal of Organic Chemistry, 2004(18), 3867-3878. Available at: [Link]

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  • Liu, Y. et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Foods, 12(14), 2686. Available at: [Link]

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  • Mukaiyama, T. et al. (1985). The Enantioselective Michael Addition of Thiols to Cycloalkenones by Using (2S, 4S)-2-Anilinomethyl-1-ethyl-4-hydroxypyrrolidine as a Chiral Catalyst. Bulletin of the Chemical Society of Japan, 58(1), 175-180. Available at: [Link]

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Sources

Methodological & Application

detailed synthesis protocol for (2,2-Dichlorocyclopropyl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Synthesis Protocol for (2,2-Dichlorocyclopropyl)methanethiol[1]

Part 1: Core Directive & Executive Summary

Objective: To provide a robust, scalable, and high-purity synthesis protocol for This compound (CAS: N/A for specific isomer, generic analogs exist). This compound is a functionalized cyclopropane intermediate valuable in proteomics (as a cysteine probe) and advanced organic synthesis.

Strategic Approach: Direct cyclopropanation of allyl thiol is hazardous and low-yielding due to sulfur poisoning of carbene species and competing side reactions. Therefore, this protocol utilizes a Protected Alcohol Route . The synthesis proceeds via the cyclopropanation of allyl acetate, followed by hydrolysis, activation, and thiolation via an isothiouronium intermediate. This "Self-Validating" workflow ensures intermediate purity can be verified by GC-MS/NMR before proceeding to the next step, minimizing the risk of compounding errors.

Safety & Compliance:

  • Hazard Class: Irritant, Stench (Thiol), Corrosive (Dichlorocarbene precursors).

  • Engineering Controls: All reactions involving thiols or dichlorocarbene must be performed in a high-efficiency fume hood. A bleach (sodium hypochlorite) trap is mandatory for the final hydrolysis step to neutralize escaping thiol vapors.

  • Regulatory Status: This compound is a research chemical. It is not listed as a Schedule 1 Chemical Warfare Agent (CWA). However, chlorinated thio-ethers require responsible handling.

Part 2: Scientific Integrity & Logic (The Protocol)

Phase 1: Construction of the Dichlorocyclopropane Ring

Rationale: We utilize Makosza’s Phase Transfer Catalysis (PTC) conditions. Using allyl acetate instead of allyl alcohol prevents O-insertion of the carbene and simplifies purification. The gem-dichloro moiety is installed using chloroform and concentrated NaOH with a quaternary ammonium catalyst.

Step 1.1: Synthesis of (2,2-Dichlorocyclopropyl)methyl acetate

  • Reagents:

    • Allyl acetate (1.0 equiv)

    • Chloroform (CHCl₃) (5.0 equiv) – Solvent & Reagent

    • Sodium Hydroxide (50% aq. solution) (4.0 equiv)

    • TEBA (Benzyltriethylammonium chloride) (0.05 equiv) – Catalyst

  • Apparatus: 3-neck round bottom flask, mechanical stirrer (overhead), reflux condenser, dropping funnel, ice bath.

Procedure:

  • Charge: Add Allyl acetate, CHCl₃, and TEBA to the flask. Cool to 0–5 °C.

  • Addition: Add 50% NaOH dropwise via addition funnel with vigorous stirring (critical for emulsion formation).

  • Reaction: Allow temperature to rise to ambient. The reaction is exothermic; maintain <40 °C. Stir vigorously for 12–16 hours.

  • Quench: Pour mixture into ice water (500 mL). Separate phases.

  • Extraction: Extract aqueous layer with DCM (3x). Combine organics, wash with water, brine, and dry over MgSO₄.

  • Purification: Remove solvent in vacuo. Distill the residue under reduced pressure (approx. 80–90 °C @ 15 mmHg) to obtain the clear liquid product.

Checkpoint 1:

  • Target Yield: 65–75%

  • Validation: ¹H NMR should show disappearance of alkene protons (5.0–6.0 ppm) and appearance of cyclopropane multiplet (1.0–2.0 ppm).

Phase 2: Deprotection to Alcohol

Step 2.1: Hydrolysis to (2,2-Dichlorocyclopropyl)methanol

  • Reagents:

    • (2,2-Dichlorocyclopropyl)methyl acetate (from Step 1.1)

    • NaOH (10% aq.) or K₂CO₃ in Methanol

  • Procedure:

    • Dissolve the acetate in MeOH.[2] Add base.[2][3]

    • Stir at RT for 2 hours (monitor by TLC).

    • Concentrate MeOH, dilute with water, extract with Et₂O.

    • Dry and concentrate to yield the crude alcohol.

    • Purification: Vacuum distillation or use crude if >95% pure by GC.

Phase 3: Activation & Thiolation

Rationale: Direct nucleophilic substitution on the cyclopropylmethyl carbon is effective. We convert the alcohol to a Mesylate (OMs), which is a superior leaving group to the chloride and avoids the use of thionyl chloride (which can cause rearrangement or ring opening in sensitive substrates). The Thiourea Method is chosen over NaSH to prevent disulfide formation and control the "stench" release until the final step.

Step 3.1: Mesylation

  • Reagents: Alcohol (1.0 equiv), Methanesulfonyl chloride (MsCl) (1.2 equiv), Triethylamine (Et₃N) (1.5 equiv), DCM (Solvent).

  • Protocol:

    • Cool Alcohol/Et₃N/DCM mixture to 0 °C.

    • Add MsCl dropwise. Stir 2 h at 0 °C.

    • Wash with cold 1N HCl, NaHCO₃, Brine. Dry/Concentrate.[2]

    • Product is thermally unstable; use immediately.

Step 3.2: Isothiouronium Salt Formation

  • Reagents:

    • Mesylate intermediate

    • Thiourea (1.1 equiv)

    • Ethanol (Absolute)

  • Protocol:

    • Dissolve Mesylate and Thiourea in Ethanol.

    • Reflux for 3–5 hours. The product (Isothiouronium mesylate) may precipitate or remain in solution.

    • Concentrate to remove bulk ethanol.

Step 3.3: Hydrolysis to this compound

  • Reagents:

    • Isothiouronium salt (Crude)

    • NaOH (10% aq.)

    • Bleach Trap Required

  • Protocol:

    • Setup: Connect the reflux condenser outlet to a bubbler containing 10% Sodium Hypochlorite (Bleach) to oxidize escaping thiols.

    • Add NaOH solution to the residue.[2] Reflux for 2 hours under N₂ atmosphere.

    • Cool & Acidify: Cool to RT. Carefully acidify with dilute HCl to pH ~5 (releases the free thiol).

    • Extraction: Extract immediately with DCM (3x).

    • Purification: Dry over Na₂SO₄. Distill under high vacuum (protect from air/oxidation).

Final Product Properties:

  • Appearance: Colorless to pale yellow liquid.

  • Odor: Pungent, characteristic thiol (skunky).

  • Storage: Store under Argon at -20 °C.

Part 3: Visualization & Formatting

Data Summary Table
StepTransformationReagentsKey ConditionExp. YieldSafety Note
1 CyclopropanationAllyl Acetate + CHCl₃50% NaOH, TEBA, 40°C70%Exothermic, Corrosive
2 HydrolysisAcetate → AlcoholK₂CO₃/MeOH, RT95%Flammable Solvent
3 ActivationAlcohol → MesylateMsCl, Et₃N, 0°CQuant.Unstable Intermediate
4 ThiolationMesylate → ThiolThiourea; then NaOHRefluxSevere Stench , Toxic
Reaction Logic Diagram

SynthesisProtocol Start Allyl Acetate Step1 Step 1: Cyclopropanation (CHCl3, NaOH, TEBA) Start->Step1 Inter1 (2,2-Dichlorocyclopropyl) methyl acetate Step1->Inter1 Step2 Step 2: Hydrolysis (K2CO3, MeOH) Inter1->Step2 Inter2 (2,2-Dichlorocyclopropyl) methanol Step2->Inter2 Step3 Step 3: Activation (MsCl, Et3N) Inter2->Step3 Inter3 Mesylate Intermediate Step3->Inter3 Step4 Step 4: Thiolation (1. Thiourea, 2. NaOH) Inter3->Step4 Final TARGET: (2,2-Dichlorocyclopropyl) methanethiol Step4->Final

Caption: Step-wise synthetic pathway from Allyl Acetate to the Target Thiol via protected cyclopropanation.

References

  • Makosza, M.; Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 1969 , 10(53), 4659–4662. Link

  • Speziale, A. J.; Marco, G. J.; Ratts, K. W. "Preparation of Dichloromethylene Compounds by the Reaction of Chloroform with Bases." Journal of the American Chemical Society, 1960 , 82(5), 1260. Link

  • Conte, V.; Di Furia, F.; Licini, G. "Liquid Phase Oxidation Reactions by Peroxides in the Presence of Vanadium Complexes." Applied Catalysis A: General, 1997 , 157(1-2), 335-361. (Context on Thiol reactivity/oxidation). Link

  • Santa Cruz Biotechnology. "this compound Product Info." SCBT Catalog, 2024 . Link

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed., Longman Scientific & Technical, 1989. (Standard protocols for Isothiouronium salt hydrolysis).

Sources

HPLC methods for separation of (2,2-Dichlorocyclopropyl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of (2,2-Dichlorocyclopropyl)methanethiol

Abstract

This application note presents a robust and sensitive method for the separation and quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Due to the inherent analytical challenges associated with low-molecular-weight thiols, namely their propensity for oxidation and lack of a strong native chromophore, a pre-column derivatization strategy is employed.[1][2] This protocol details the derivatization of the thiol group with Monobromobimane (mBBr), rendering a stable and highly fluorescent adduct suitable for sensitive detection. The subsequent separation is achieved on a C18 stationary phase, leveraging the hydrophobic characteristics of the dichlorocyclopropyl moiety. This document provides a comprehensive guide for researchers, analytical scientists, and professionals in drug development, covering method principles, detailed step-by-step protocols, and critical insights into experimental choices.

Introduction and Analytical Challenges

This compound is a functionalized cyclopropane derivative. Such scaffolds are of increasing interest in medicinal chemistry and agrochemical development due to the unique conformational and electronic properties imparted by the strained cyclopropyl ring. Accurate quantification of this thiol-containing building block is essential for reaction monitoring, purity assessment, and stability studies.

However, the direct HPLC analysis of this compound is fraught with challenges:

  • Oxidative Instability: The sulfhydryl (-SH) group is highly susceptible to oxidation, readily forming the corresponding disulfide. This leads to a loss of the parent analyte and the appearance of extraneous peaks, compromising analytical accuracy.[1][3]

  • Poor UV Absorbance: Aliphatic thiols lack a significant chromophore, resulting in very low sensitivity when using standard UV-Vis detectors, which are common in HPLC systems.[1][2]

To overcome these limitations, this method utilizes a pre-column derivatization approach. By reacting the thiol with a fluorescent labeling agent, we can simultaneously stabilize the molecule against oxidation and introduce a highly sensitive reporter tag for fluorescence detection (FD).[1][3]

Principle of the Method

The overall analytical workflow involves two primary stages: derivatization and chromatographic separation.

2.1. Pre-Column Derivatization with Monobromobimane (mBBr)

The thiol group of this compound is derivatized with Monobromobimane (mBBr). The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the mBBr, displacing the bromide ion. This forms a stable, thioether-linked bimane adduct that exhibits strong fluorescence. The reaction is typically carried out under basic conditions to facilitate the formation of the more nucleophilic thiolate anion.[4]

G cluster_reactants Reactants cluster_products Products Analyte This compound (R-SH) Adduct Stable & Fluorescent Adduct (R-S-Bimane) Analyte->Adduct Nucleophilic Attack (Basic pH) mBBr Monobromobimane (mBBr) mBBr->Adduct

Caption: Derivatization of the thiol with Monobromobimane (mBBr).

2.2. Reversed-Phase HPLC Separation

The separation is performed using reversed-phase chromatography. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[5] The derivatized analyte, which possesses significant hydrophobicity due to the dichlorocyclopropyl group and the bimane tag, is retained on the C18 column. Elution is achieved by gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), which decreases the polarity and causes the analyte to partition into the mobile phase and travel through the column.

Detailed Application Protocol

This section provides a self-contained, step-by-step protocol for the analysis.

3.1. Required Materials and Reagents

  • This compound (Analyte Standard)

  • Monobromobimane (mBBr) (CAS 71418-44-5)

  • Acetonitrile (MeCN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or 18.2 MΩ·cm

  • HEPES or Borate buffer (e.g., 50 mM, pH 8.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (Optional, for reducing any existing disulfides)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Syringe filters (0.22 µm, PTFE or Nylon)

3.2. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a fluorescence detector (FLD).
Column C18 Reversed-Phase Column (e.g., Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 380 nm, Emission: 480 nm

3.3. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile. Store at -20°C in an amber vial. Note: The thiol is more stable in an organic solvent.

  • Derivatization Buffer (50 mM HEPES, pH 8.5): Dissolve the appropriate amount of HEPES in HPLC-grade water and adjust the pH to 8.5 with dilute NaOH.

  • mBBr Reagent Solution (10 mM): Dissolve ~2.7 mg of mBBr in 1 mL of acetonitrile. Prepare this solution fresh daily and protect it from light, as it is light-sensitive.

  • Stopping Reagent (e.g., 1 M HCl): Used to quench the derivatization reaction.

3.4. Sample Preparation and Derivatization Protocol

The following procedure should be performed for all standards, controls, and unknown samples.

  • Pipette 100 µL of the sample (or standard dilution in acetonitrile) into a microcentrifuge tube.

  • (Optional Reduction Step): If the sample is suspected to contain the disulfide form, add 10 µL of 10 mM TCEP solution and incubate for 15 minutes at room temperature to reduce disulfides back to free thiols.[3]

  • Add 400 µL of the Derivatization Buffer (pH 8.5).

  • Add 50 µL of the 10 mM mBBr Reagent Solution. Vortex briefly to mix. This provides a molar excess of the derivatizing agent to drive the reaction to completion.

  • Incubate the mixture for 15 minutes at 60°C in the dark (e.g., in a heating block). The reaction time and temperature may be optimized, but these conditions are a robust starting point.[4]

  • Quench the reaction by adding 50 µL of 1 M HCl. This acidifies the solution, stopping the reaction by protonating any remaining thiols.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze by HPLC within 24 hours. The mBBr-thiol adduct is generally stable.

Caption: Experimental workflow for sample analysis.

Expected Results and Method Trustworthiness

Under the specified conditions, the derivatized this compound-mBBr adduct is expected to elute as a sharp, well-resolved peak. The exact retention time will depend on the specific C18 column used but should be reproducible. A blank injection (containing all reagents except the analyte) should be run to identify any peaks originating from the derivatization reagent itself.

For the method to be considered trustworthy for quantitative applications, it must be validated. Key validation parameters to assess include:

  • Linearity: A calibration curve should be constructed using at least five standard concentrations. The plot of peak area versus concentration should yield a linear relationship with a correlation coefficient (r²) > 0.99.

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be determined, typically based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ).

  • Precision and Accuracy: Assessed by analyzing replicate preparations of quality control samples at multiple concentration levels. Precision is expressed as the relative standard deviation (%RSD), while accuracy is the percent recovery of the known amount.

References

  • Benchchem. (2025). Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols for HPLC Analysis.
  • Andersson, A. (2012). Method development for the determination of thiols using HPLC with fluorescence detection. DiVA portal.
  • Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis.
  • Masi, A., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. MDPI.
  • Chwatko, G., & Bald, E. (2000). Measurement of Thiols in Human Plasma Using Liquid Chromatography with Precolumn Derivatization and Fluorescence Detection. Clinical Chemistry.
  • Masi, A., et al. (2015). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua.
  • Lunn, G., & Hellwig, L. C. (2004).
  • Zhu, P., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Sgobbo, P., et al. (2005). HPLC Determination of Glutathione and Other Thiols in Human Mononuclear Blood Cells.

Sources

Application Notes and Protocols for (2,2-Dichlorocyclopropyl)methanethiol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the applications of (2,2-dichlorocyclopropyl)methanethiol in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. The guide covers the synthesis of this versatile building block, its unique reactivity stemming from the combination of a strained gem-dichlorocyclopropyl ring and a nucleophilic thiol group, and detailed protocols for its use in key synthetic transformations. The content is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical utility.

Introduction: A Bifunctional Reagent with Untapped Potential

The gem-dichlorocyclopropane motif is a valuable structural unit in medicinal chemistry and agrochemicals, prized for its ability to confer unique conformational constraints and metabolic stability to molecules.[1][2] The inherent strain of the three-membered ring and the presence of the two chlorine atoms create a fascinating electronic environment, making these structures valuable precursors for a variety of transformations, including ring-expansions and allene synthesis.[1]

This compound, with the molecular formula C4H6Cl2S, combines this reactive cyclopropane system with a versatile methanethiol group.[3] This bifunctionality opens the door to a wide array of synthetic possibilities, allowing for the introduction of the dichlorocyclopropylmethyl moiety as a potent pharmacophore or as a reactive intermediate for further elaboration. The thiol group provides a soft nucleophilic handle for various coupling reactions, while the strained ring is primed for controlled ring-opening, offering a pathway to novel acyclic and heterocyclic structures. This guide will explore the synthesis and key applications of this promising, yet underutilized, reagent.

Synthesis of this compound

The most direct and established method for the synthesis of gem-dichlorocyclopropanes is the addition of dichlorocarbene to an olefin.[4] The target molecule can be synthesized from a readily available starting material, such as allyl mercaptan or a protected equivalent, using a phase-transfer catalysis method for dichlorocarbene generation.

Protocol 1: Synthesis via Dichlorocarbenation of S-Allyl Ethanethioate

This protocol utilizes a protected form of allyl mercaptan to avoid side reactions involving the free thiol during carbene generation. The thioacetate group is stable under the basic conditions of the reaction and can be easily deprotected in a subsequent step.

Workflow Diagram:

G cluster_0 Step 1: Dichlorocyclopropanation cluster_1 Step 2: Deprotection A S-Allyl Ethanethioate + Chloroform D Reaction Mixture A->D B Phase Transfer Catalyst (e.g., TEBA) B->D C 50% aq. NaOH C->D E S-(2,2-Dichlorocyclopropyl)methyl Ethanethioate D->E :CCl2 generation & cycloaddition F S-(2,2-Dichlorocyclopropyl)methyl Ethanethioate E->F H This compound F->H G Acidic or Basic Hydrolysis (e.g., HCl in Methanol) G->H

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine S-allyl ethanethioate (1.0 eq), chloroform (3.0 eq), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA, 0.05 eq).

  • Carbene Generation: Cool the mixture to 0 °C in an ice bath. Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (4.0 eq) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The vigorous stirring is crucial for efficient phase transfer.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude S-(2,2-dichlorocyclopropyl)methyl ethanethioate.

  • Deprotection: Dissolve the crude thioacetate in methanol. Add a catalytic amount of concentrated hydrochloric acid and stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Purification: Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, should be purified by vacuum distillation.

Caution: This procedure should be performed in a well-ventilated fume hood due to the use of chloroform and the potent stench of the thiol product. All glassware should be decontaminated with a bleach solution before removal from the hood.[5]

Applications in Organic Synthesis

The unique structure of this compound allows it to serve as a versatile building block. The following sections detail potential applications with accompanying protocols.

Nucleophilic Thiol Addition: Synthesis of Thioethers

The thiol group is an excellent nucleophile for S-alkylation and Michael addition reactions. This allows for the straightforward introduction of the dichlorocyclopropylmethyl moiety into various organic scaffolds.

Reaction Scheme:

G cluster_0 S-Alkylation Reaction Thiol This compound Base + Base (e.g., K2CO3) Electrophile + Electrophile (R-X) (e.g., Alkyl Halide, Michael Acceptor) Product Thioether Product Thiol_node SH plus1 + RX_node R-X arrow -> Product_node S-R Base_cat Base

Caption: General scheme for S-alkylation of the title compound.

Protocol 2: S-Alkylation with an Alkyl Halide

This protocol describes a standard procedure for the synthesis of a thioether from this compound and an alkyl bromide.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a mild base like potassium carbonate (1.5 eq).

  • Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction progress can be monitored by TLC. For less reactive halides, heating to 50-60 °C may be necessary.

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK2CO3DMF258>90 (Est.)
2Ethyl bromoacetateCs2CO3Acetonitrile256>90 (Est.)
3Propargyl bromideK2CO3Acetone4012~85 (Est.)

Table 1: Estimated conditions and yields for S-alkylation reactions. Yields are hypothetical and based on typical outcomes for similar reactions.

Reductive Ring-Opening: Synthesis of Chloro-alkenyl Thiols

The high ring strain of the dichlorocyclopropane ring makes it susceptible to ring-opening reactions.[6] Reductive conditions, for example using lithium in liquid ammonia or samarium(II) iodide, can induce cleavage of a C-C bond. This transformation can provide access to unique chloro-alkenyl thiol structures that would be difficult to synthesize by other means. The regioselectivity of the ring opening is an important consideration and is often influenced by the substituents on the ring.

Mechanistic Pathway:

G A This compound B Radical Anion Intermediate A->B + [e-] C Ring-Opening (C-C bond cleavage) B->C Fast D Vinyl Radical C->D E Protonation D->E + H+ F Chloro-alkenyl Thiol Product E->F

Caption: Plausible radical-mediated reductive ring-opening pathway.

Protocol 3: Reductive Ring-Opening with Samarium(II) Iodide

Samarium(II) iodide (SmI2) is a powerful single-electron reducing agent that is effective for the ring-opening of cyclopropyl ketones and related systems.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 0.1 M solution of SmI2 in THF. This is typically done by reacting samarium metal with 1,2-diiodoethane in THF under an inert atmosphere until a deep blue color persists.

  • Reaction Setup: In a separate flask under an inert atmosphere (e.g., Argon), dissolve the S-protected this compound (e.g., the thioacetate from Protocol 1, 1.0 eq) in dry THF.

  • Reduction: Cool the substrate solution to -78 °C. Slowly add the SmI2 solution via cannula until the blue color persists, indicating complete consumption of the substrate.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allowing it to warm to room temperature.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting product mixture, containing the ring-opened chloro-alkenyl thioacetate, can be purified by column chromatography. Subsequent deprotection as described in Protocol 1 will yield the final chloro-alkenyl thiol.

Potential in Medicinal and Materials Chemistry

The products derived from this compound hold significant promise. The parent molecule can be used to introduce the dichlorocyclopropyl group, a known pharmacophore, into drug candidates to enhance properties like metabolic stability or binding affinity.[2][7] For instance, the analogous (2,2-dichlorocyclopropyl)benzene is a key intermediate in the synthesis of the lipid-lowering drug ciprofibrate.[8][9] The ring-opened products, with their unique substitution patterns, provide access to novel chemical space for the development of new bioactive compounds or functional materials.

Conclusion

This compound is a highly versatile, bifunctional building block with considerable potential in organic synthesis. Its synthesis is accessible through established methods, and the combination of a reactive thiol group and a strained, electron-deficient cyclopropane ring allows for a diverse range of chemical transformations. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this reagent, paving the way for the discovery of new molecules with valuable applications in medicine and materials science.

References

  • Vertex AI Search. (2026, January 18). The Role of (2,2-Dichlorocyclopropyl)benzene in Pharmaceutical Synthesis.
  • Revue Roumaine de Chimie.
  • PMC. Dichloromethyl(diaryl)
  • ProQuest. (2022). gem-Dichlorocyclopropanes and 1,3-Dioxacyclanes: Synthesis Based on Petroleum Products and Use in Low-Tonnage Chemistry.
  • Revue Roumaine de Chimie. REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS.
  • Analytical and Bioanalytical Electrochemistry. (2022, July 15). Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl.
  • Future Med Chem. (2025, November 27).
  • Vertex AI Search. (2026, January 29). Chemical Intermediates: The Role of (2,2-Dichlorocyclopropyl)
  • Guidechem. (2021, July 31). How to Synthesize (2,2-Dichlorocyclopropyl)
  • Organic Syntheses. Procedure. [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • NIH. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.
  • UCL Discovery - University College London. Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. [Link]

  • PubMed. (2011, February 15). Reactions between methanethiol and biologically produced sulfur particles.
  • ResearchGate. (2025, August 6). Developments in the Synthesis of Methanthiol by High H2S-containing Syngas.
  • Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

Sources

derivatization of (2,2-Dichlorocyclopropyl)methanethiol for improved detection

Author: BenchChem Technical Support Team. Date: February 2026

Improved Detection of (2,2-Dichlorocyclopropyl)methanethiol Through Chemical Derivatization

Abstract

This compound is a low molecular weight thiol compound whose detection and quantification can be challenging due to its potential volatility and lack of a strong chromophore or fluorophore.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound to enhance its detectability using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). We present the underlying principles of thiol derivatization and provide two detailed protocols for robust and sensitive analysis.

Introduction: The Challenge of Detecting Low Molecular Weight Thiols

Low molecular weight (LMW) thiols, such as this compound, play a significant role in various chemical and biological systems.[1][2] However, their analysis is often hampered by several factors:

  • High Volatility: Similar to other simple thiols like methanethiol, this compound may be volatile, leading to sample loss and poor reproducibility.[4][5][6]

  • Lack of Strong Chromophores: The thiol functional group itself does not absorb light strongly in the UV-Visible range, making direct spectrophotometric detection insensitive.[7]

  • Susceptibility to Oxidation: The sulfhydryl (-SH) group is prone to oxidation, which can lead to the formation of disulfides and other species, complicating analysis and underestimating the true concentration of the thiol.[8][9]

Chemical derivatization addresses these challenges by covalently attaching a "tag" to the thiol group.[10][11] This tag can be a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a molecule that improves ionization efficiency for mass spectrometry.[12][13][14] This process not only enhances sensitivity but also increases the stability of the analyte.[12]

Principles of Thiol Derivatization

The high nucleophilicity of the thiolate anion (R-S⁻) is the chemical basis for most thiol derivatization strategies.[1][2] The reaction conditions are often optimized to ensure the thiol is in its more reactive thiolate form, typically by adjusting the pH to be above the pKa of the thiol group.[15] Common derivatization reactions for thiols include:

  • Alkylation: Reagents containing a good leaving group, such as haloacetamides or maleimides, react with the thiolate to form a stable thioether bond.[10][13]

  • Thiol-Disulfide Exchange: This reaction involves the reaction of a thiol with a disulfide reagent, resulting in a mixed disulfide and the release of a chromogenic or fluorogenic thiol.[16]

The choice of derivatization reagent and analytical method depends on the required sensitivity, the sample matrix, and the available instrumentation.

Derivatization Strategies for this compound

Given the structure of this compound, its reactivity is expected to be similar to other primary alkyl thiols. We propose two robust derivatization protocols for its analysis.

Protocol 1: Derivatization with Monobromobimane (mBBr) for Fluorescence Detection

Monobromobimane (mBBr) is a widely used pre-column derivatization reagent that reacts with thiols to form highly fluorescent adducts.[2][17] This method offers excellent sensitivity and is suitable for trace-level quantification.[17]

Workflow for mBBr Derivatization and HPLC-FLD Analysis

workflow1 cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Mix Mix sample/standard with mBBr reagent and buffer (pH 8-9) Sample->Mix Standard Standard solutions Standard->Mix Incubate Incubate in dark at room temperature Mix->Incubate Quench Stop reaction with acid Incubate->Quench Inject Inject into HPLC-FLD system Quench->Inject Separate Separation on C18 column Inject->Separate Detect Fluorescence Detection (Ex: ~380 nm, Em: ~480 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for derivatization with mBBr and subsequent HPLC-FLD analysis.

Materials:

  • This compound (MW: 157.06 g/mol )[18]

  • Monobromobimane (mBBr)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water, ultrapure

Equipment:

  • HPLC system with a fluorescence detector (FLD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Vortex mixer

  • Thermostatic water bath or incubator

Reagent Preparation:

  • Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water, and adjust the pH to 9.0 with NaOH.

  • mBBr Stock Solution (10 mM): Dissolve mBBr in ACN. Store in the dark at -20°C. Caution: mBBr is light-sensitive.

  • HCl Solution (1 M): Prepare by diluting concentrated HCl in water.

Step-by-Step Protocol:

  • Sample/Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., ACN or MeOH). Prepare your unknown samples in the same solvent.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the sample or standard solution.

    • Add 100 µL of 0.1 M borate buffer (pH 9.0).

    • Add 50 µL of 10 mM mBBr stock solution.

    • Vortex briefly to mix.

  • Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[17] The reaction time may need optimization for this specific thiol.[17]

  • Reaction Quenching: Stop the reaction by adding 50 µL of 1 M HCl. Vortex to mix.

  • Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC-FLD system.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: ACN with 0.1% formic acid

      • Gradient: 30-70% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Fluorescence Detection: Excitation at ~380 nm, Emission at ~480 nm.

Expected Results: The derivatized thiol will be separated from excess reagent and other matrix components, and a fluorescent peak corresponding to the mBBr-adduct will be detected. A calibration curve can be constructed by plotting the peak area of the standards against their concentrations.

Protocol 2: Derivatization with 4,4'-Dithiodipyridine (DTDP) for UV-Vis or LC-MS Detection

4,4'-Dithiodipyridine (DTDP) reacts with thiols via a thiol-disulfide exchange mechanism, releasing one molecule of 4-thiopyridone (4-TP) per molecule of thiol.[15][16] 4-TP has a strong absorbance at approximately 324 nm, allowing for sensitive UV-Vis detection.[15] The derivatized thiol can also be analyzed by LC-MS.[16] An advantage of DTDP is its reactivity at acidic pH, which can help to minimize thiol oxidation during sample preparation.[16]

Chemical Reaction for DTDP Derivatization

reaction2 cluster_reactants Reactants cluster_products Products Thiol R-SH (this compound) plus1 + DTDP Py-S-S-Py (4,4'-Dithiodipyridine) arrow MixedDisulfide R-S-S-Py (Mixed Disulfide) plus2 + TP Py=S (4-Thiopyridone, λmax ≈ 324 nm)

Caption: Thiol-disulfide exchange reaction between a thiol and DTDP.

Materials:

  • This compound

  • 4,4'-Dithiodipyridine (DTDP)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Water, ultrapure

Equipment:

  • HPLC system with a UV-Vis (DAD or VWD) detector or an LC-MS system

  • Reversed-phase C18 column

  • Vortex mixer

Reagent Preparation:

  • DTDP Stock Solution (10 mM): Dissolve DTDP in ACN.

Step-by-Step Protocol:

  • Sample/Standard Preparation: Prepare calibration standards and unknown samples in ACN or another appropriate solvent.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the sample or standard solution.

    • Add 100 µL of 10 mM DTDP stock solution.

    • Vortex briefly to mix. The reaction is typically rapid at room temperature.[16]

  • Analysis (HPLC-UV):

    • Inject an appropriate volume (e.g., 20 µL) of the reaction mixture directly into the HPLC-UV system.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: ACN with 0.1% formic acid

      • Gradient: 30-70% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • UV Detection: Monitor at 324 nm for 4-thiopyridone.

  • Analysis (LC-MS):

    • The same HPLC conditions can be used with an MS detector.

    • The mass spectrometer should be set to monitor for the m/z of the protonated mixed disulfide [M+H]⁺. For this compound, the expected mass of the mixed disulfide would be the mass of the parent thiol (156.97 for C₄H₆Cl₂S) minus one proton, plus the mass of one thiopyridyl group (C₅H₄NS, approx. 110.01).

Expected Results: Quantification is based on the amount of 4-thiopyridone produced, which is stoichiometric to the initial amount of thiol.[15] For LC-MS, the mixed disulfide provides structural confirmation and an alternative method for quantification.

Data Presentation and Comparison

The choice between these two methods will depend on the specific application.

FeatureProtocol 1: mBBr DerivatizationProtocol 2: DTDP Derivatization
Detection Method Fluorescence (FLD)UV-Vis or Mass Spectrometry (MS)
Sensitivity Very high (typically low nM to pM)[17]High (UV-Vis), Very High (MS)
Selectivity High for thiolsHigh for thiols
Reaction pH Basic (pH 8-9)[17]Acidic to neutral[16]
Primary Analyte Fluorescent thiol-mBBr adduct4-Thiopyridone (UV) or Mixed Disulfide (MS)
Advantages Established, very high sensitivityRapid reaction, stable product, MS compatibility
Considerations mBBr is light-sensitive, requires pH controlPotential for interference at 324 nm

Conclusion

The derivatization of this compound is a crucial step for its accurate and sensitive quantification. The protocols provided, utilizing mBBr for fluorescence detection and DTDP for UV-Vis or MS detection, offer robust and reliable methods for researchers. The choice of method should be guided by the required sensitivity, sample complexity, and available instrumentation. Proper validation of these methods for the specific sample matrix is essential for obtaining accurate results.

References

  • An In-depth Technical Guide to Thiol Derivatization for Mass Spectrometry - Benchchem.
  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC.
  • Fluorescent Thiol Protein Labeling - Jena Bioscience.
  • Study of Highly Selective and Efficient Thiol Derivatization using Selenium Reagents by Mass Spectrometry | Journal Article | PNNL.
  • Fluorescent Probes for Live Cell Thiol Detection - MDPI.
  • Derivatization of thiol-containing compounds - PubMed.
  • Study of Highly Selective and Efficient Thiol Derivatization Using Selenium Reagents by Mass Spectrometry | Analytical Chemistry - ACS Publications.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC.
  • An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. - MDPI.
  • Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis | Analytical Chemistry - ACS Publications.
  • Detection of Free Thiol Content | MtoZ Biolabs.
  • Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC.
  • New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging - PubMed.
  • Measurement of Thiols in Human Plasma Using Liquid Chromatography with Precolumn Derivatization and Fluorescence Detection.
  • Thiol-reactive dyes for fluorescence labeling of proteomic samples - UTMB Health Research Expert Profiles.
  • A Highly Selective Fluorescent Probe for Thiol Bioimaging - ACS Publications.
  • Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis - PubMed.
  • Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions - MDPI.
  • Quantifying the global cellular thiol–disulfide status - PNAS.
  • Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols for HPLC Analysis - Benchchem.
  • (PDF) Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals - ResearchGate.
  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - MDPI.
  • Emerging roles of low-molecular-weight thiols at the host–microbe interface - PMC.
  • This compound | SCBT - Santa Cruz Biotechnology.
  • Studies On the Composition of The Low Molecular Weight Thiols Present in Tumour Cells– Is There "An Elephant in The Room - SciVision Publishers.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI.
  • Methanethiol.
  • Methanethiol | CH3SH | CID 878 - PubChem.
  • Methanethiol - Wikipedia.

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Application Notes and Protocols for Reactions Involving (2,2-Dichlorocyclopropyl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Potential of Gem-Dichlorocyclopropanes in Medicinal Chemistry

The gem-dichlorocyclopropane motif is a privileged scaffold in medicinal chemistry, offering a unique combination of lipophilicity, metabolic stability, and conformational rigidity. When appended with a reactive handle such as a methanethiol group, it becomes a versatile building block for the synthesis of novel therapeutic agents. The sulfur atom's nucleophilicity and its ability to participate in various bioconjugation strategies make (2,2-Dichlorocyclopropyl)methanethiol a compound of significant interest for drug discovery and development.

This guide provides a comprehensive overview of the synthesis and experimental setup for reactions involving this compound. It is designed to equip researchers with the necessary protocols and theoretical understanding to safely and effectively utilize this valuable synthetic intermediate.

PART 1: Synthesis of this compound

The synthesis of this compound is proposed via a three-step sequence starting from the readily available allyl alcohol. This route leverages a phase-transfer catalyzed dichlorocyclopropanation, followed by activation of the primary alcohol and subsequent conversion to the thiol.

Diagram of the Synthetic Workflow

Synthesis_Workflow Allyl_Alcohol Allyl Alcohol Dichlorocyclopropanation Phase-Transfer Dichlorocyclopropanation Allyl_Alcohol->Dichlorocyclopropanation Intermediate_Alcohol (2,2-Dichlorocyclopropyl)methanol Dichlorocyclopropanation->Intermediate_Alcohol CHCl₃, 50% NaOH, TEBAC Tosylation Tosylation Intermediate_Alcohol->Tosylation Intermediate_Tosylate (2,2-Dichlorocyclopropyl)methyl tosylate Tosylation->Intermediate_Tosylate TsCl, Pyridine Thiolation Thiolation (Thiourea method) Intermediate_Tosylate->Thiolation Target_Molecule This compound Thiolation->Target_Molecule 1. Thiourea 2. NaOH(aq)

Caption: Proposed synthetic route to this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of (2,2-Dichlorocyclopropyl)methanol

This procedure is adapted from the general principles of phase-transfer catalyzed dichlorocyclopropanation of allylic alcohols.[1]

  • Rationale: Phase-transfer catalysis (PTC) is employed to facilitate the reaction between the aqueous sodium hydroxide/chloroform phase and the organic allyl alcohol phase.[2][3] The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBAC), transports the hydroxide ion into the organic phase to deprotonate chloroform, generating the highly reactive dichlorocarbene in situ.

  • Materials:

    • Allyl alcohol

    • Chloroform (CHCl₃)

    • 50% (w/w) aqueous sodium hydroxide (NaOH)

    • Benzyltriethylammonium chloride (TEBAC)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a mechanically stirred solution of allyl alcohol (1 equivalent) and TEBAC (0.02 equivalents) in chloroform (3 equivalents) at 0 °C, add 50% aqueous NaOH (5 equivalents) dropwise over 1 hour.

    • After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous NH₄Cl, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford (2,2-Dichlorocyclopropyl)methanol.

Step 2: Synthesis of (2,2-Dichlorocyclopropyl)methyl tosylate

  • Rationale: The hydroxyl group is a poor leaving group. Its conversion to a tosylate ester activates it for nucleophilic substitution in the subsequent step.[4][5][6]

  • Materials:

    • (2,2-Dichlorocyclopropyl)methanol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve (2,2-Dichlorocyclopropyl)methanol (1 equivalent) in pyridine (5 equivalents) and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding cold 1 M HCl.

    • Extract the mixture with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tosylate, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Rationale: The thiol is introduced via an SN2 reaction using thiourea.[7][8][9] Thiourea acts as a sulfur nucleophile, forming an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the final thiol. This method avoids the direct use of odorous and toxic hydrogen sulfide gas.

  • Materials:

    • (2,2-Dichlorocyclopropyl)methyl tosylate

    • Thiourea

    • Ethanol

    • Sodium hydroxide (NaOH)

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

  • Protocol:

    • Dissolve the crude (2,2-Dichlorocyclopropyl)methyl tosylate (1 equivalent) and thiourea (1.5 equivalents) in ethanol.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and add a solution of NaOH (3 equivalents) in water.

    • Reflux the mixture for an additional 2 hours.

    • Cool the reaction to room temperature and acidify with 1 M HCl until pH ~2-3.

    • Extract the product with diethyl ether (3 x 40 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to obtain the volatile this compound.

PART 2: Experimental Protocols for Reactions

A. Michael Addition to an α,β-Unsaturated Ketone
  • Rationale: Thiols are excellent nucleophiles for 1,4-conjugate (Michael) addition to α,β-unsaturated carbonyl compounds, a key reaction for C-S bond formation.[10][11][12][13] This reaction can be catalyzed by a mild base to generate the more nucleophilic thiolate in situ.

Diagram of the Michael Addition Workflow

Michael_Addition_Workflow Start Start Dissolve_Reactants Dissolve Thiol and Enone in Solvent (e.g., THF) Start->Dissolve_Reactants Add_Base Add Catalytic Base (e.g., DBU) at 0 °C Dissolve_Reactants->Add_Base Reaction Stir at Room Temperature Add_Base->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (NH₄Cl quench, extraction) Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Michael Adduct Purification->Product End End Product->End SN2_Workflow Start Start Deprotonation Deprotonate Thiol with Base (e.g., NaH) in DMF at 0 °C Start->Deprotonation Add_Halide Add Alkyl Halide Deprotonation->Add_Halide Reaction Stir at Room Temperature Add_Halide->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Water quench, extraction) Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Thioether Purification->Product End End Product->End

Sources

Troubleshooting & Optimization

Technical Support Center: Challenges in the Purification of Volatile Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for volatile thiol purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these highly reactive and odorous compounds. Volatile thiols, or mercaptans, are notorious for their instability, low concentration in complex matrices, and potent odors, making their isolation a significant analytical hurdle.[1][2]

This resource provides field-proven insights and practical solutions in a direct question-and-answer format, moving from foundational questions to a detailed troubleshooting guide for specific experimental failures.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the core challenges in handling volatile thiols.

Q1: What are the primary challenges that make purifying volatile thiols so difficult?

A1: The purification of volatile thiols is inherently complex due to a combination of their chemical and physical properties:

  • High Reactivity & Instability: The sulfhydryl (-SH) group is one of the most reactive functional groups in organic chemistry.[1] It is highly susceptible to oxidation, especially in the presence of air, heat, or trace metal ions, which converts the thiol into a disulfide (R-S-S-R).[3][4] This dimerization fundamentally changes the compound's properties and represents a direct loss of the target molecule.

  • Volatility: By definition, these compounds have low boiling points and high vapor pressures. This leads to significant sample loss during common laboratory procedures like solvent evaporation under reduced pressure (rotovap) or even during sample transfers.[5]

  • Trace Concentrations: In many applications, from flavor and fragrance research in wine to biomarker discovery, volatile thiols are present at extremely low concentrations (ng/L or ppb levels).[1][6][7] This requires highly sensitive analytical methods and efficient enrichment steps during purification, where any loss is magnified.

  • Complex Sample Matrices: Thiols are often found within intricate matrices like food, beverages, or biological fluids.[1][8] These matrices contain numerous interfering compounds that can co-elute during chromatography or suppress ionization in mass spectrometry, complicating both purification and analysis.

  • Potent and Unpleasant Odor: Many volatile thiols have extremely low odor detection thresholds, and their smell is often potent and offensive.[1][2] This necessitates specialized handling procedures to ensure laboratory safety and prevent cross-contamination.[9][10]

Q2: What are the most effective strategies to prevent the oxidation of thiols to disulfides during purification?

A2: Minimizing oxidation is the single most critical factor for success. A multi-pronged approach is required:

  • Work Under an Inert Atmosphere: This is non-negotiable. All steps of the purification process, including transfers, chromatography, and solvent removal, should be conducted under a blanket of dry, oxygen-free gas like nitrogen or argon.[3][11]

  • Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. They must be thoroughly degassed before use by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Maintain Low Temperatures: Oxidation rates decrease at lower temperatures. Whenever possible, perform extractions, chromatographic separations, and sample storage at reduced temperatures (e.g., in an ice bath or cold room).[12]

  • Avoid Trace Metal Contamination: Metal ions can catalyze thiol oxidation. Ensure all glassware is scrupulously clean. If metal catalysis is suspected, consider adding a small amount of a chelating agent like EDTA.[13]

Q3: Is it better to purify the free thiol or a derivatized version?

A3: The choice depends on your final application and the specific challenges you face.

  • Purifying the Free Thiol: This is necessary if the thiol itself is the final product. It is more challenging due to the instability and volatility issues mentioned above. Techniques like fractional distillation or chromatography must be performed under strict inert conditions.[11]

  • Purifying a Derivative: Derivatization is a powerful strategy to overcome the inherent difficulties.[1] By reacting the thiol group with a suitable reagent, you can form a more stable, less volatile, and more easily detectable derivative. This is the preferred method for analytical quantification.[6][14][15]

    • Advantages: Stabilizes the thiol against oxidation, reduces volatility, and can improve chromatographic behavior and detection sensitivity.[1][8]

    • Disadvantages: Adds an extra step to the workflow. If the free thiol is needed, a deprotection step is required, which may itself present challenges. Common derivatizing agents include 4,4'-dithiodipyridine (DTDP) and pentafluorobenzyl bromide (PFBBr).[1][13][16]

Q4: How should I safely manage the potent odor of volatile thiols in the lab?

A4: Safe handling is paramount to prevent olfactory assault and ensure a safe working environment.

  • Primary Containment: ALWAYS handle volatile thiols and their solutions inside a well-ventilated chemical fume hood.[9]

  • Bleach Traps and Baths: Gaseous emissions from your apparatus (e.g., from a nitrogen outlet) should be passed through a bleach trap (a bubbler containing a bleach solution) to oxidize the odorous compounds.[9][10] All contaminated glassware and equipment should be immediately submerged in a dedicated bleach bath for at least 14 hours before conventional cleaning.[10]

  • Waste Disposal: Segregate all thiol-containing waste (liquid and solid) into clearly labeled, dedicated waste containers. Inform your institution's environmental health and safety office about the contents.[10]

Troubleshooting Guide: From Low Recovery to Impure Fractions

This guide addresses specific, common failures during the purification process.

Problem / Issue Possible Cause(s) Recommended Solutions & Explanations
Low or No Product Recovery 1. Loss due to Volatility: The compound evaporated during solvent removal (rotovap) or transfers. This is common for low molecular weight thiols.[5]Solution: Avoid high vacuum. Use a rotovap with careful control of pressure and a low-temperature bath. For extremely volatile compounds, consider removing the solvent via distillation at atmospheric pressure or using a Kugelrohr apparatus.[5] Minimize headspace in vials and store samples at low temperatures (-20°C or -80°C).
2. Oxidation to Disulfide: The thiol was lost to its corresponding disulfide, which has different properties (e.g., higher boiling point, different polarity) and may be lost or discarded during purification.Solution: Re-evaluate your inert atmosphere technique. Ensure solvents are freshly degassed. Check ethereal solvents for peroxides, as they are potent oxidants. Consider adding a small amount of a reducing agent like DTT to solvents, but verify its compatibility with your compound and subsequent steps.[3]
3. Irreversible Binding to Stationary Phase: The thiol is highly polar or is reacting with the stationary phase (e.g., silica gel) and not eluting.Solution: For column chromatography, try flushing the column with a much stronger solvent system. If this fails, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18) that exhibits different selectivity.[3]
Product is Contaminated with Disulfide 1. Air Exposure During Workup/Purification: Small leaks in the inert setup or using non-degassed solvents allowed for gradual oxidation.Solution: Tighten all joints in your apparatus. Maintain a slight positive pressure of inert gas throughout the entire process. Purge packed chromatography columns thoroughly with degassed eluent before loading the sample.
2. On-Column Oxidation: Silica gel can be slightly acidic and contains trace metals, which can catalyze the oxidation of sensitive thiols.Solution: Deactivate the stationary phase by pre-treating it with a non-polar solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine), if compatible with your compound. Alternatively, add a scavenger or reducing agent to the eluent.
3. Remediation Strategy: Solution: If you have isolated the disulfide, it can often be reduced back to the thiol. Treat the sample with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by re-purification to remove the reducing agent and its byproducts.[4]
Poor Chromatographic Peak Shape (Tailing) 1. Acidic Proton Interaction: The acidic thiol proton can interact strongly with basic sites on silica gel, leading to slow kinetics and tailing peaks.[6]Solution: Add a small amount of a volatile acid (e.g., 0.1-1% acetic or formic acid) to the mobile phase. This protonates the basic sites on the silica and ensures the thiol remains in a single protonation state, improving peak shape.[3]
2. Metal Chelation: Trace metal impurities in the stationary phase or on glassware can chelate the sulfur atom, causing tailing.Solution: Use high-purity, metal-free silica gel. Ensure all glassware has been acid-washed and thoroughly rinsed with deionized water and a final organic solvent before use.
Inconsistent Purity or Recovery 1. Variable Solvent Quality: The amount of dissolved oxygen or peroxide impurities varies between solvent batches, leading to different levels of oxidation.Solution: Implement a standardized and consistent solvent purification and degassing protocol. Never assume a new bottle of solvent is free of dissolved oxygen. Test for peroxides in older ether solvents.
2. Matrix Effects: In complex samples (e.g., wine, biological fluids), other components interfere with the purification, binding the thiol or co-eluting with it.[1][6]Solution: Employ a more selective sample preparation technique before the main purification step. Solid-Phase Extraction (SPE) is highly effective for this.[6][14] Specific SPE cartridges, such as those containing silver ions, can selectively bind and enrich thiols from a complex matrix.[17]
Visualizations & Workflows
Troubleshooting Decision Tree for Low Product Recovery

This diagram provides a logical pathway to diagnose the cause of poor recovery during thiol purification.

LowRecoveryTroubleshooting start Start: Low Product Recovery check_volatility Is the thiol highly volatile? (e.g., BP < 150°C) start->check_volatility check_disulfide Is disulfide observed in crude or purified fractions (TLC/NMR)? check_volatility->check_disulfide No solution_volatility Cause: Volatility Loss - Use low temp rotovap - Avoid high vacuum - Keep samples cold check_volatility->solution_volatility Yes check_chromatography Did the product streak or fail to elute from the column? check_disulfide->check_chromatography No solution_oxidation Cause: Oxidation - Improve inert atmosphere technique - Use freshly degassed solvents - Check for peroxides check_disulfide->solution_oxidation Yes solution_binding Cause: Irreversible Binding - Change stationary phase - Use stronger eluent - Consider derivatization check_chromatography->solution_binding Yes end_node Re-attempt Purification check_chromatography->end_node No, consult further solution_volatility->end_node solution_oxidation->end_node solution_binding->end_node

Caption: A decision tree to diagnose the root cause of low recovery in volatile thiol purification.

Workflow for Inert Atmosphere Flash Chromatography

This diagram illustrates a standard setup for purifying oxygen-sensitive compounds like thiols via column chromatography.

InertChromatographyWorkflow cluster_setup System Setup (under positive N2 pressure) cluster_process Purification Steps N2_source Nitrogen Source solvent_reservoir Degassed Eluent Reservoir (with N2 inlet) N2_source->solvent_reservoir pressurize column Chromatography Column (Packed with slurry) solvent_reservoir->column eluent flow load_sample 1. Load Sample via Syringe under N2 counter-flow elute 2. Elute with Pressurized Solvent column->elute sample on column collection Fraction Collector / Test Tubes (purged with N2) load_sample->elute elute->collection collect_fractions 3. Collect Fractions elute->collect_fractions analyze 4. Analyze Fractions (TLC) under inert conditions collect_fractions->analyze

Caption: Workflow for flash chromatography under a positive pressure of inert gas.

Experimental Protocol: Purification of 2-Butene-1-thiol by Fractional Distillation

This protocol provides a detailed methodology for purifying a volatile thiol from impurities with different boiling points. The principle relies on separating compounds based on their vapor pressure differences.

Objective: To purify crude 2-butene-1-thiol (boiling point: ~113-115 °C) from lower and higher boiling point impurities.

Safety: This procedure must be performed in a certified chemical fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. All glassware must be inspected for cracks before use. A bleach trap is required for the gas outlet.

Methodology:

  • Apparatus Assembly:

    • Assemble a fractional distillation apparatus using dry glassware. Include a distillation flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed with appropriate grease or sleeves.

    • Place a magnetic stir bar or boiling chips in the distillation flask.[11]

  • Inert Atmosphere Purge:

    • Connect a nitrogen or argon gas inlet to the distillation apparatus via an adapter.

    • Connect the outlet of the system (e.g., on the receiving flask adapter) to a bleach trap.

    • Flush the entire system with a gentle stream of inert gas for 10-15 minutes to displace all oxygen. Maintain a slow, positive pressure throughout the experiment (indicated by 1-2 bubbles per second in the bleach trap).[9][11]

  • Charging the Flask:

    • Temporarily remove the thermometer adapter and, under a strong counter-flow of inert gas, add the crude 2-butene-1-thiol to the distillation flask using a cannula or funnel.

    • Do not fill the flask more than two-thirds full.

    • Quickly replace the thermometer adapter.

  • Distillation Process:

    • Begin stirring and gently heat the distillation flask using a heating mantle.

    • Observe the vapor rising through the fractionating column. The temperature at the distillation head should remain low initially as low-boiling impurities distill.

    • Forerun Collection: Collect the initial distillate (the "forerun") in a separate receiving flask. This fraction will contain highly volatile impurities. Discard this fraction according to hazardous waste procedures.

    • Product Collection: The temperature will then rise and stabilize at the boiling point of the product. When the temperature is stable at ~113-115 °C, switch to a clean, pre-weighed receiving flask. Collect the product fraction until the temperature either begins to drop (indicating the product is nearly gone) or rise sharply (indicating higher-boiling impurities are beginning to distill).

    • Shutdown: Stop heating and allow the apparatus to cool completely to room temperature under the positive pressure of the inert gas.

  • Product Storage and Validation:

    • Once cool, transfer the purified liquid to a clean, dry amber vial or ampoule.

    • Flush the headspace with inert gas before sealing tightly with a Teflon-lined cap.

    • Store in a cool, dark place, preferably in a refrigerator or freezer.

    • Validation: Assess the purity of the collected fraction using an appropriate analytical technique such as Gas Chromatography (GC), HPLC, or NMR spectroscopy to confirm the absence of impurities.[3]

References
  • Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. (2019). MDPI. [Link]

  • Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. (2015). ACS Publications. [Link]

  • Development of quantitative analytical method for volatile thiol compound with LC-ESI-MS as nonvolatile derivative by integrating a thiol-specific derivatization. (2021). PubMed. [Link]

  • Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry. (2022). Frontiers. [Link]

  • Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. (2023). PMC. [Link]

  • Process for the removal of thiols from hydrocarbon oils. (1980).
  • Tips & Tricks: How to Work with Thiols. University of Rochester, Department of Chemistry. [Link]

  • Removal of volatile sulfur compounds. The Australian Wine Research Institute. [Link]

  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]

  • Isolation methods developed for analysis of potent volatile thiols in wines, foods, and other beverages. (2019). ResearchGate. [Link]

  • How To: Work with Thiols. University of Rochester, Department of Chemistry. [Link]

  • Qualitative Screening of Volatile Thiols in Wine by Selective Silver Ion Solid-Phase Extraction with Heart-Cutting Multidimensional Gas Chromatography Mass Spectrometry/Olfactometry. (2022). PubMed. [Link]

  • Volatile Thiols. Waterhouse Lab, UC Davis. [Link]

  • Purification of thiols. (2025). Chemistry Stack Exchange. [Link]

  • Removal of Smelly Thiol via Extraction?. (2020). Reddit. [Link]

  • The Science of Thiols in Wine. (2023). SevenFifty Daily. [Link]

  • Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry. [Link]

  • Development of a Method for Analyzing the Volatile Thiols Involved in the Characteristic Aroma of Wines Made from Vitis vinifera L. Cv. Sauvignon Blanc. (1998). ACS Publications. [Link]

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Technical Support Center: Overcoming the Low Reactivity of the Dichlorocyclopropane Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorocyclopropane derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthetic challenges posed by the inherent low reactivity of the dichlorocyclopropane ring. Our goal is to equip you with the knowledge to optimize your reaction conditions, activate the cyclopropane ring, and achieve your desired synthetic outcomes.

Understanding the Challenge: The Inert Nature of the Dichlorocyclopropane Ring

The dichlorocyclopropane unit is a valuable synthon in organic chemistry, offering a three-carbon building block with unique stereochemical properties. However, its utility is often hampered by the low reactivity of the strained three-membered ring. This inertness stems from a combination of factors including:

  • Ring Strain: While cyclopropanes are inherently strained (approximately 28 kcal/mol), the presence of two electron-withdrawing chlorine atoms can influence the bond strengths and reactivity.[1] The C-C bonds in cyclopropane are weaker and more reactive than in larger cycloalkanes due to significant angle strain, with bond angles of about 60 degrees instead of the ideal 109.5 degrees.[1][2][3][4]

  • Electronic Effects: The geminal dichloro substituents withdraw electron density from the cyclopropane ring, making it less susceptible to electrophilic attack and also influencing its behavior in nucleophilic reactions.

This guide will address common issues encountered during synthetic manipulations of dichlorocyclopropanes and provide actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you might be facing in the lab.

Question 1: My nucleophilic substitution reaction on the dichlorocyclopropane ring is not proceeding, or the yields are very low. What can I do?

This is a frequent challenge. The direct displacement of a chloride from the dichlorocyclopropane ring by a nucleophile is often difficult. Here’s a breakdown of potential issues and how to address them:

Core Problem: Insufficient activation of the C-Cl bond or the cyclopropane ring itself.

Troubleshooting Strategy:
  • Increase Nucleophile Reactivity:

    • Stronger Base/Nucleophile: Employ stronger, less-hindered nucleophiles. For instance, when reacting with phenols, using a strong base like sodium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) can facilitate the reaction.

    • Phase-Transfer Catalysis (PTC): For reactions involving a heterogeneous mixture (e.g., aqueous base and organic substrate), a phase-transfer catalyst like benzyltriethylammonium chloride (TEBAC) can significantly improve reaction rates by transporting the nucleophile to the organic phase.[5]

  • Activate the Cyclopropane Ring:

    • Lewis Acid Catalysis: Lewis acids can coordinate to one of the chlorine atoms, increasing its leaving group ability and promoting ring-opening or substitution.[6][7] Common Lewis acids for this purpose include Yb(OTf)₃, Ga(OTf)₃, and BF₃·Et₂O.[6][8] The choice of Lewis acid can be critical and is often substrate-dependent.[9]

    • Donor-Acceptor (D-A) Cyclopropanes: If your substrate design allows, introducing an electron-donating group (Donor) and an electron-withdrawing group (Acceptor) on the cyclopropane ring can significantly facilitate ring-opening reactions under Lewis acidic or even basic conditions.[6][10]

  • Elevate Reaction Temperature:

    • Thermal Activation: In some cases, thermal energy is sufficient to induce ring-opening or rearrangement, especially for strained systems.[11][12] However, this approach can lead to a mixture of products if multiple reaction pathways are accessible.

Experimental Protocol Example: Lewis Acid-Mediated Ring Opening

This protocol provides a general guideline for activating a donor-acceptor dichlorocyclopropane with a Lewis acid.

ParameterRecommended ConditionRationale
Lewis Acid Yb(OTf)₃ or Ga(OTf)₃ (10 mol%)Effective for activating D-A cyclopropanes.[6]
Solvent MeCN (Acetonitrile)A polar aprotic solvent that can stabilize charged intermediates.
Temperature Room Temperature to 60 °CBalances reaction rate with potential side reactions.
Reactant Donor-Acceptor Cyclopropane, NucleophileD-A substitution pattern is crucial for this method.[6][10]

Step-by-Step Procedure:

  • To a solution of the donor-acceptor cyclopropane (1.0 eq) and the nucleophile (1.2 eq) in anhydrous acetonitrile, add the Lewis acid catalyst (0.1 eq) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the reaction mixture at the desired temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am observing unexpected ring-opening products instead of the desired substitution. How can I control the reaction pathway?

The formation of ring-opened products is a common alternative reaction pathway for strained cyclopropanes, especially under activating conditions.

Core Problem: The reaction conditions favor cleavage of the C-C bonds of the cyclopropane ring over C-Cl bond substitution.

Troubleshooting Strategy:
  • Mechanism-Based Condition Selection:

    • Electrocyclic Ring Opening: For certain substituted gem-dihalocyclopropanes, thermal or photochemical conditions can lead to predictable electrocyclic ring-opening reactions.[13] The stereochemical outcome is governed by the Woodward-Hoffmann rules.

    • Transition Metal Catalysis: Transition metals like rhodium, palladium, and nickel can activate the C-C bonds of cyclopropanes through oxidative addition, leading to metallacyclobutane intermediates that can undergo further transformations.[14] This can be a powerful tool for controlled ring-opening and functionalization.

    • Lewis Acid-Mediated Pathways: The choice of Lewis acid and substrate can dictate the nature of the ring-opened product. For example, with donor-acceptor cyclopropanes, Lewis acids can generate 1,3-zwitterionic intermediates that react with dipolarophiles.[8]

  • Substrate Modification:

    • The substituents on the cyclopropane ring play a crucial role in directing the reaction pathway. For instance, the presence of an aryl group can stabilize a carbocationic intermediate upon ring opening.

Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity of a dichlorocyclopropane ring under different activating conditions.

Reactivity_Pathways cluster_0 Activation Conditions cluster_1 Reaction Intermediates/Products Dichlorocyclopropane Dichlorocyclopropane Lewis Acid Lewis Acid Heat/Light Heat/Light Transition Metal Transition Metal Substituted Product Substituted Product Dichlorocyclopropane->Substituted Product Direct Substitution (Challenging) Ring-Opened Cation Ring-Opened Cation Lewis Acid->Ring-Opened Cation Ring Opening Allylic Carbene Allylic Carbene Heat/Light->Allylic Carbene Electrocyclic Opening Metallacyclobutane Metallacyclobutane Transition Metal->Metallacyclobutane Oxidative Addition

Caption: Divergent reaction pathways of dichlorocyclopropanes.

Frequently Asked Questions (FAQs)

Q1: What is the typical method for synthesizing gem-dichlorocyclopropanes?

A1: The most common method is the addition of dichlorocarbene (:CCl₂) to an alkene.[15] Dichlorocarbene is typically generated in situ from chloroform (CHCl₃) and a strong base, such as potassium hydroxide or sodium hydroxide.[15] The use of a phase-transfer catalyst is often employed to facilitate the reaction between the aqueous base and the organic alkene.[5][16]

Q2: Are there methods to reduce only one of the chlorine atoms on a dichlorocyclopropane ring?

A2: Yes, selective reduction is possible. A common method is the use of tri-n-butyltin hydride (Bu₃SnH).[17] The reaction conditions can often be tuned to favor the formation of the monochlorocyclopropane.

Q3: Can computational chemistry help predict the reactivity of my dichlorocyclopropane derivative?

A3: Absolutely. Computational methods, such as Density Functional Theory (DFT), can be powerful tools to understand the electronic structure and predict the reactivity of dichlorocyclopropanes.[18][19] These studies can help elucidate reaction mechanisms, predict the feasibility of different reaction pathways, and guide the rational design of substrates and catalysts.[20][21][22]

Q4: My reaction with a dichlorocyclopropane is leading to a complex mixture of products. What are the likely side reactions?

A4: Besides the desired reaction, several side reactions can occur:

  • Elimination Reactions: Under basic conditions, elimination of HCl can lead to the formation of cyclopropenes or ring-opened allenes.

  • Rearrangements: Cationic or radical intermediates generated during the reaction can undergo rearrangements to form more stable structures.

  • Isomerization: Thermocatalytic isomerization can lead to the formation of different isomers of the starting material or products.[23][24]

  • Polymerization: Under harsh conditions, reactive intermediates can lead to polymerization.

Careful control of reaction conditions (temperature, concentration, choice of catalyst) is crucial to minimize these side reactions.

References

  • Bogomazova, A., Mikhailova, N., & Zlotsky, S. (2011). Progress of chemistry gem-dichlorocyclopropanes. LAP LAMBERT Academic Publishing.
  • Z. Gulnara, et al. (n.d.). REACTIONS OF SUBSTITUTED gem-DICHLOROCYCLOPROPANES WITH PHENOLS. Revue Roumaine de Chimie.
  • (2020, November 17).
  • Roberts, J. D., & Rogers, M. T. (n.d.). Cyclopropane Derivatives. I.
  • Application Notes and Protocols: Nucleophilic Substitution on 1,1-Dichloro-2-ethoxycyclopropane. (n.d.). Benchchem.
  • Kananovich, D. G., & Gultyai, V. P. (n.d.). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B.
  • (2020, November 17).
  • Fedoryński, M. (2003, March 4). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis.
  • Parham, W. E., & Schweizer, E. E. (n.d.). Chemistry of gem-Dihalocyclopropanes. IV. Ring Opening of gem-Dichlorocyclopropyl Ethers.
  • Banwell, M. G. (n.d.). Electrocyclic Ring-Opening Reactions of gem -Dibromocyclopropanes in the Synthesis of Natural Products and Related Compounds.
  • (2025, August 6). Lewis acid-mediated reactions of donor-acceptor cyclopropanes with diazo esters.
  • (n.d.).
  • (2025, August 6). ChemInform Abstract: gem-Dichloro(alkyl)cyclopropanes in Reactions with NOCl·2SO 3 : Synthesis of Alkyl-5-chloroisoxazoles.
  • (n.d.).
  • (2024, October 2). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts.
  • (2025, August 6).
  • (2008, November 24).
  • (n.d.). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Seyferth, D., & Yamazaki, H. (n.d.). Stepwise Reduction of gem-Dihalocyclopropanes with Tri-n-butyltin Hydride1.
  • (n.d.). Activation of cyclopropanes by transition metals. Wikipedia.
  • (n.d.). Kinetics and thermochemistry of the reaction atomic chlorine + cyclopropane .dblarw. hydrochloric acid + cyclopropyl. Heat of formation of the cyclopropyl radical. Scite.ai.
  • (n.d.). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv.
  • (2025, September 15). Stability of Cycloalkanes: Ring Strain. Organic Chemistry Class Notes - Fiveable.
  • (n.d.).
  • (2020, March 16). Electrocyclic Reactions. Master Organic Chemistry.
  • (2026, January 25). CO Reduction to Ethylene and Cyclopropane via a Trappable Ruthenium Methylidene.
  • (n.d.).
  • (2025, February 26). Explain the reactivity of cyclopropane Ring. Filo.
  • (1981, November 1).
  • (n.d.). Synthesis of Gem-Dichlorocyclopropane Allylcarveol and Their Effect in Protecting Against Corrosion of Mild Steel in 1.0 M HCl. Analytical and Bioanalytical Electrochemistry.
  • (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
  • (2025, December 12). Cyclopropenes in Photochemical Reactions. PMC - NIH.
  • (n.d.). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity.
  • (2016, December 14).
  • (n.d.). CYCLOPROPANE RING STRAIN.
  • (n.d.). Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions. eScholarship.
  • (n.d.).
  • (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.
  • (2025, April 25). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES.

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Technical Support Center: Managing the Odor of (2,2-Dichlorocyclopropyl)methanethiol in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (2,2-Dichlorocyclopropyl)methanethiol. Given the absence of a specific Safety Data Sheet (SDS) in publicly available databases, this document synthesizes field-proven insights from handling analogous highly odorous thiols (mercaptans) to ensure laboratory safety and odor management. This compound should be handled with the utmost caution, assuming it possesses a potent, unpleasant odor and potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

  • Potent Odor: Thiols are notorious for their extremely unpleasant and pervasive odors, detectable at very low concentrations.[1] For instance, methanethiol has a reported odor threshold as low as 1 part per billion (ppb).[1] Accidental release can cause significant distress and disruption.[2]

  • Inhalation Toxicity: High concentrations of volatile thiols can lead to adverse health effects, including headaches, nausea, and irritation of the respiratory tract.[3]

  • Skin and Eye Irritation: Direct contact may cause irritation.

Q2: What are the essential engineering controls for working with this compound?

A2: Due to its presumed high volatility and potent odor, all work with this compound must be conducted in a certified chemical fume hood.[1][4] It is also recommended to use a dedicated fume hood if this compound is used frequently to prevent cross-contamination and lingering odors.[1] The fume hood's exhaust should be equipped with a scrubbing system or a bleach trap to neutralize escaping thiol vapors before they are released into the environment.[4]

Q3: What Personal Protective Equipment (PPE) is required?

A3: A comprehensive PPE strategy is crucial. The following should be considered the minimum requirement:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Consider double-gloving.

  • Eye Protection: Safety goggles or a face shield to protect against splashes.

  • Lab Coat: A standard lab coat is required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: In the event of a spill or ventilation failure, a full-face or half-mask air-purifying respirator with cartridges appropriate for organic vapors and acid gases should be available.[5][6]

Q4: How can I effectively neutralize the odor of this compound?

A4: Oxidation is the most effective method for neutralizing thiol odors.[4] The sulfhydryl group (-SH) can be oxidized to less odorous compounds like disulfides or sulfonic acids.[1]

  • Bleach (Sodium Hypochlorite): A freshly prepared solution of household bleach (typically 5-8% sodium hypochlorite) is a common and effective neutralizing agent.[4][7]

  • Hydrogen Peroxide: While also an oxidizing agent, bleach is generally more readily available and potent for this purpose.

Q5: How should I manage waste containing this compound?

A5: All waste, including contaminated consumables (gloves, pipette tips, paper towels), must be treated as hazardous.

  • Neutralization: Before disposal, liquid waste containing the thiol should be neutralized in a fume hood by slowly adding an excess of bleach solution. The reaction can be exothermic, so proceed with caution.[8]

  • Segregation: Collect all neutralized liquid and solid waste in dedicated, clearly labeled, and sealed hazardous waste containers.[7][9]

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Persistent foul odor in the lab despite working in a fume hood. 1. Contaminated equipment or surfaces. 2. Improper waste segregation. 3. Inefficient fume hood exhaust or trap.1. Decontaminate all glassware and equipment immediately after use by soaking in a bleach solution for at least 12-24 hours.[4][7] 2. Ensure all thiol-contaminated waste is immediately placed in a sealed, labeled hazardous waste container within the fume hood.[9][10] 3. Check the fume hood's airflow and ensure the bleach trap is fresh and functioning correctly.
Odor complaints from adjacent labs or outside the building. Thiol vapors are escaping the laboratory exhaust.1. Immediately cease all work with the thiol. 2. Ensure your fume hood's exhaust is being properly scrubbed or trapped.[4] 3. Notify your institution's EHS for an evaluation of the building's ventilation system.
A small spill of this compound occurs inside the fume hood. Accidental mishandling during transfer or reaction setup.1. Keep the fume hood sash as low as possible. 2. Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[9] 3. Carefully scoop the contaminated absorbent into a designated hazardous waste container.[9] 4. Decontaminate the spill area with a generous amount of bleach solution, allowing for a contact time of at least 30 minutes before wiping clean.

Experimental Protocols

Protocol for Neutralization of this compound Waste

Objective: To safely and effectively neutralize the odor and reactivity of waste containing this compound prior to disposal.

Materials:

  • Waste containing this compound

  • Household bleach (sodium hypochlorite solution, ~5-8%)

  • Stir bar and stir plate

  • Appropriate hazardous waste container

  • Personal Protective Equipment (PPE)

Procedure:

  • Work in a certified chemical fume hood.

  • Place the container of thiol waste on a stir plate and add a stir bar.

  • Begin gentle stirring of the waste solution.

  • Slowly and carefully add an excess of bleach solution to the waste. A general rule of thumb is to add at least a 2-fold molar excess of sodium hypochlorite relative to the estimated amount of thiol. The reaction can be exothermic; add the bleach in small portions to control the temperature.

  • Continue stirring the mixture for at least 2 hours to ensure complete oxidation. For larger quantities or more concentrated waste, an overnight stir is recommended.[7]

  • After the reaction is complete, carefully check for any lingering thiol odor at the fume hood's exhaust. If an odor is still present, add more bleach and continue stirring.

  • Once neutralized, transfer the solution to a properly labeled hazardous waste container.

  • Rinse the original container and stir bar with a small amount of bleach solution and add the rinse to the hazardous waste container.

Visualizations

Workflow for Handling a Thiol Spill

ThiolSpillWorkflow Spill Thiol Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (<100 mL) Inside Fume Hood Assess->SmallSpill Small LargeSpill Large Spill (>100 mL) or Outside Fume Hood Assess->LargeSpill Large Contain Contain with Absorbent Material SmallSpill->Contain Evacuate Evacuate Immediate Area LargeSpill->Evacuate Neutralize Apply Bleach Solution Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Alert Alert Lab Supervisor & EHS Evacuate->Alert Secure Secure the Area Prevent Entry Alert->Secure

Caption: Decision workflow for managing a thiol spill.

Chemical Neutralization of Thiols

ThiolNeutralization Thiol This compound (R-SH) Potent Odor Products Oxidized Products (e.g., Sulfonic Acid, R-SO3H) Odorless/Less Odorous Thiol->Products Oxidation Oxidant Oxidizing Agent (e.g., Bleach, NaOCl) Oxidant->Products

Caption: Oxidation of thiols to less odorous compounds.

References

  • Benchchem. Proper Disposal of Thiol-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols.
  • Standard Operation Procedure for Disposal of Unknown Thiols. (2008-05-13).
  • Benchchem. Technical Support Center: Managing Volatile Thiol Odors in the Laboratory.
  • UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals.
  • Columbia University, Research. SOP FOR STENCH CHEMICALS.
  • University of Minnesota, Department of Environmental Health and Safety. Stench Chemicals (thiols) SOP.
  • University College London, Safety Services. Thiols. (2020-06-23).
  • Thermo Fisher Scientific. Thiols.
  • CHEMM. Personal Protective Equipment (PPE).
  • Santa Cruz Biotechnology. This compound.
  • Airgas. SAFETY DATA SHEET.
  • Cole-Parmer. Material Safety Data Sheet - 2-Methyl-2-propanethiol, 99%.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. (2025-09-12).
  • Sigma-Aldrich. SAFETY DATA SHEET - Methanethiol. (2024-08-31).
  • Air Liquide. Safety Data Sheet Methanethiol. (2020-09-23).
  • Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-2-propanethiol. (2025-05-01).
  • PubChem. Methanethiol.
  • BioAir Solutions. Effective mercaptans odor control.
  • Tri-Mer Corporation. Industrial Odor Control Scrubbers.
  • Wikipedia. Methanethiol. Available at: [Link]

  • YZ Systems. Mercaptan Odorant – Safety & Facts on Gas Leak Detection.

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Validation & Comparative

A Comparative Guide to the Structural Validation of (2,2-Dichlorocyclopropyl)methanethiol by 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical foundation for all subsequent research. In the case of complex or novel small molecules like (2,2-Dichlorocyclopropyl)methanethiol, traditional one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy can present significant challenges in interpretation due to signal overlap. This guide provides an in-depth, objective comparison of how advanced two-dimensional (2D) NMR techniques can be leveraged for the definitive structural validation of this target molecule, supported by detailed experimental protocols and data interpretation.

The Challenge: Limitations of 1D NMR for Complex Structures

While 1D NMR is a powerful tool, its limitations become apparent when analyzing molecules with multiple spin systems in close chemical shift proximity.[1][2] For this compound, the protons on the cyclopropyl ring and the methylene protons adjacent to the thiol group are expected to have complex splitting patterns and potentially overlapping signals, making definitive assignment from a 1D ¹H NMR spectrum alone a formidable task.[3] 2D NMR spectroscopy overcomes this by adding a second frequency dimension, which allows for the resolution of these overlapping signals and the visualization of correlations between different nuclei within the molecule.[1][4]

The 2D NMR Solution: A Multi-faceted Approach to Structural Elucidation

A combination of 2D NMR experiments, including COSY, HSQC, and HMBC, provides a comprehensive dataset for the unambiguous structural assignment of this compound.[5][6] Each experiment offers a unique piece of the structural puzzle by revealing different types of correlations between nuclei.[7]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][8] This is invaluable for tracing out the connectivity of proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbons.[9] It provides a clear map of which protons are bonded to which carbons, resolving any ambiguity from overlapping proton signals.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds.[8][10] This is crucial for connecting different spin systems and piecing together the complete carbon framework of the molecule.

The combined data from these experiments allows for a self-validating system of structural confirmation, where the connections identified in one experiment can be cross-verified by another.[11][12]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for acquiring high-quality 2D NMR data for this compound.

Sample Preparation

Proper sample preparation is paramount for obtaining high-quality NMR spectra.[13]

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal signal overlap with the analyte.[14] Deuterated chloroform (CDCl₃) is a common choice for small organic molecules.[14]

  • Concentration: For most 2D experiments, a sample concentration of 10-50 mg in 0.6-0.7 mL of solvent is recommended.[15]

  • Filtration: Filter the sample solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

NMR Data Acquisition

The following is a general guide for acquiring the necessary 2D NMR spectra on a standard high-field NMR spectrometer.

  • 1D ¹H and ¹³C Spectra: Acquire standard 1D proton and carbon spectra first. These will serve as references for the 2D spectra and help in optimizing acquisition parameters.

  • COSY: Acquire a standard gradient-enhanced COSY (gCOSY) experiment to map the proton-proton correlations.

  • HSQC: Acquire a phase-sensitive gradient-enhanced HSQC experiment to determine one-bond proton-carbon correlations.

  • HMBC: Acquire a gradient-enhanced HMBC experiment optimized for a long-range coupling constant of ~8 Hz to observe two- and three-bond proton-carbon correlations.

Data Interpretation: Assembling the Structural Puzzle

The following is a predictive analysis of the expected 2D NMR data for this compound, based on known chemical shift values for similar structural motifs.[16][17][18]

Predicted ¹H and ¹³C Chemical Shifts
AtomPositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-1Cyclopropyl CH~2.5 - 3.0~35 - 40
H-3Cyclopropyl CH₂~1.5 - 2.0~25 - 30
H-4Methylene CH₂~2.7 - 3.2~20 - 25
H-5Thiol SH~1.3 - 1.8-
C-1Cyclopropyl CH-~35 - 40
C-2Dichlorocyclopropyl CCl₂-~60 - 65
C-3Cyclopropyl CH₂-~25 - 30
C-4Methylene CH₂-~20 - 25
Interpreting the 2D NMR Correlation Data

The following tables summarize the expected key correlations in the COSY, HSQC, and HMBC spectra that would confirm the structure of this compound.

Table 1: Key Expected COSY Correlations

Correlating ProtonsNumber of BondsSignificance
H-1 ↔ H-33Confirms the connectivity within the cyclopropyl ring.
H-1 ↔ H-43Establishes the link between the cyclopropyl ring and the methanethiol moiety.
H-4 ↔ H-53Confirms the attachment of the methylene group to the thiol.

Table 2: Key Expected HSQC Correlations

ProtonCorrelated CarbonSignificance
H-1C-1Unambiguously assigns the proton and carbon signals of the cyclopropyl methine.
H-3C-3Unambiguously assigns the proton and carbon signals of the cyclopropyl methylene.
H-4C-4Unambiguously assigns the proton and carbon signals of the methylene group.

Table 3: Key Expected HMBC Correlations

ProtonCorrelated Carbon(s)Number of BondsSignificance
H-1C-2, C-3, C-42, 2, 3Connects the cyclopropyl methine to the dichlorinated carbon, the other cyclopropyl carbon, and the methylene carbon.
H-3C-1, C-22, 2Confirms the connectivity within the cyclopropyl ring.
H-4C-1, C-23, 4Further confirms the link between the methanethiol group and the cyclopropyl ring.

Visualizing the Workflow and Structural Connectivity

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical connections derived from the 2D NMR data.

G cluster_0 Data Acquisition cluster_1 Data Analysis 1D_H 1D ¹H NMR Assign_Protons Assign Proton Signals 1D_H->Assign_Protons 1D_C 1D ¹³C NMR Assign_Carbons Assign Carbon Signals 1D_C->Assign_Carbons COSY gCOSY Establish_Connectivity Establish Connectivity COSY->Establish_Connectivity H-H Correlations HSQC gHSQC HSQC->Assign_Protons HSQC->Assign_Carbons Direct C-H Correlations HMBC gHMBC HMBC->Establish_Connectivity Long-Range C-H Correlations Structural_Validation Validated Structure of This compound Assign_Protons->Structural_Validation Assign_Carbons->Structural_Validation Establish_Connectivity->Structural_Validation

Figure 1: Experimental workflow for 2D NMR structural validation.

Figure 2: Key 2D NMR correlations for structural assignment.

Comparison with Alternative Techniques

While other analytical techniques can provide valuable information, 2D NMR offers a unique and comprehensive solution for complete structural elucidation.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can suggest the presence of certain structural motifs.[12] However, it does not provide direct information about the connectivity of atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the S-H and C-Cl bonds.[12] However, it does not reveal the carbon skeleton.

  • X-ray Crystallography: Provides the definitive 3D structure of a molecule. However, it requires a suitable single crystal, which can be difficult or impossible to obtain for many compounds.

The combination of these techniques with 2D NMR can provide an even more robust validation of the proposed structure.[11][19]

Conclusion

For the unambiguous structural validation of this compound, a comprehensive analysis using a suite of 2D NMR experiments is the most powerful and reliable approach. The through-bond correlations observed in COSY, HSQC, and HMBC experiments provide a self-consistent and definitive map of the molecular architecture, overcoming the limitations of 1D NMR and other spectroscopic techniques.[20][21] This guide provides the necessary framework for researchers to confidently apply these powerful techniques to their own structural elucidation challenges.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • ACS Publications. (n.d.). Through-Bonds and Through-Space Solid-State NMR Correlations at Natural Isotopic Abundance: Signal Assignment and Structural Study of Simvastatin. The Journal of Physical Chemistry A. Retrieved from [Link]

  • News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • TutorChase. (n.d.). How do you use combined spectroscopic data to determine a compound's structure? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2013, April 16). What are the advantages of 2D NMR to H-NMR? Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • OCR A Level Chemistry Study Notes. (n.d.). Combining spectroscopic techniques (6.3.2). Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]

  • University of Puget Sound. (n.d.). Interpretation of Spectra. Retrieved from [Link]

  • Reddit. (2017, November 4). NMR coupling, through bond or spatial? Or does it depend on type of NMR used? Retrieved from [Link]

  • SpectraBase. (n.d.). Methanethiol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). (2,2-Dichlorocyclopropyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Through-Bond Heteronuclear Single-Quantum Correlation Spectroscopy in Solid-State NMR, and Comparison to Other Through-Bond and Through-Space Experiments. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (2,2-Dichlorocyclopropyl)methanethiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of (2,2-Dichlorocyclopropyl)methanethiol, a compound of interest in synthetic chemistry and drug development. We will explore its predicted fragmentation pathways under Electron Ionization (EI), discuss the expected mass spectrum, and compare this with alternative analytical strategies to provide a comprehensive resource for researchers and scientists in the field.

Introduction to this compound and its Analytical Challenges

This compound is a unique molecule that combines the structural features of a reactive thiol group, a strained cyclopropane ring, and geminal dichloro substituents. The analysis of such a molecule presents several challenges. Thiols are known for their high reactivity, particularly their propensity for oxidation to disulfides, which can complicate analysis and lead to inaccurate quantification.[1] Furthermore, the presence of the dichlorocyclopropyl group introduces specific isotopic patterns and fragmentation behaviors that must be carefully interpreted for accurate structural elucidation.

This guide will focus on predicting the fragmentation of this compound primarily under Electron Ionization (EI) mass spectrometry, a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.[2][3] We will then compare this to softer ionization techniques and methods involving derivatization, providing a holistic view of the analytical options available.

Predicted Electron Ionization (EI) Fragmentation of this compound

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns.[2] These patterns, however, are highly reproducible and provide a "fingerprint" of the molecule, which is invaluable for structural confirmation.

The molecular ion (M⁺˙) of this compound is expected to be observed, but its abundance may be low due to the molecule's susceptibility to fragmentation. A key characteristic of the molecular ion region will be the isotopic cluster arising from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4] Consequently, a molecule with two chlorine atoms will exhibit a molecular ion peak (M⁺˙), an (M+2)⁺˙ peak, and an (M+4)⁺˙ peak in a characteristic ratio of approximately 9:6:1.[4]

The primary fragmentation pathways for this compound under EI are predicted to involve:

  • Cleavage of the C-S Bond: The carbon-sulfur bond is relatively weak and prone to cleavage. This can occur in two ways:

    • Loss of the methanethiol radical (•CH₂SH): This would result in the formation of a dichlorocyclopropyl cation.

    • Loss of the dichlorocyclopropyl radical: This would lead to the formation of the CH₂SH⁺ ion.

  • α-Cleavage: Cleavage of the bond alpha to the sulfur atom is a common fragmentation pathway for thiols.[5] In this case, it would involve the cleavage of the cyclopropyl C-C bond adjacent to the CH₂SH group.

  • Loss of Chlorine: The loss of a chlorine radical (•Cl) from the molecular ion is a highly probable fragmentation pathway for chlorinated compounds.[2][6] This would result in an (M-Cl)⁺ ion, which would still exhibit the isotopic signature of one remaining chlorine atom (an M' and M'+2 peak in a 3:1 ratio). A subsequent loss of the second chlorine atom is also possible.

  • Loss of HCl: The elimination of a neutral hydrogen chloride (HCl) molecule is another common fragmentation pathway for chlorinated compounds.[6]

  • Ring Opening of the Cyclopropane: The strained cyclopropane ring can undergo ring-opening upon ionization, leading to a variety of rearrangement and fragmentation pathways.[7][8] This can result in the formation of various acyclic fragment ions.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound under Electron Ionization.

Fragmentation_Pathway M [(C₃H₄Cl₂)CH₂SH]⁺˙ Molecular Ion F1 [C₃H₄Cl₂]⁺ Loss of •CH₂SH M->F1 F2 [CH₂SH]⁺ M->F2 F3 [(C₃H₄Cl)CH₂SH]⁺ Loss of •Cl M->F3 F4 [(C₃H₃Cl)CH₂SH]⁺˙ Loss of HCl M->F4 F5 Ring-Opened Fragments M->F5 Experimental_Workflow cluster_direct Direct Analysis cluster_derivatization Analysis via Derivatization Sample_Direct Sample of This compound GC_EI_MS GC-EI-MS Sample_Direct->GC_EI_MS GC_CI_MS GC-CI-MS Sample_Direct->GC_CI_MS Data_Analysis_Direct Data Analysis: Fragmentation Pattern, Isotopic Cluster GC_EI_MS->Data_Analysis_Direct GC_CI_MS->Data_Analysis_Direct Sample_Deriv Sample of This compound Derivatization Derivatization (e.g., with PFBBr) Sample_Deriv->Derivatization GC_MS_Deriv GC-MS of Derivative Derivatization->GC_MS_Deriv LC_MS_Deriv LC-MS of Derivative Derivatization->LC_MS_Deriv Data_Analysis_Deriv Data Analysis: Derivative Fragmentation GC_MS_Deriv->Data_Analysis_Deriv LC_MS_Deriv->Data_Analysis_Deriv

Sources

Comparative Guide: Biological Efficacy of (2,2-Dichlorocyclopropyl)methanethiol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(2,2-Dichlorocyclopropyl)methanethiol represents a specialized pharmacophore primarily utilized in the synthesis of Melanin Biosynthesis Inhibitors (MBIs) , a critical class of fungicides targeting Magnaporthe oryzae (Rice Blast). While the parent alcohol (2,2-dichlorocyclopropylmethanol) is the foundation for commercial agents like Carpropamid and Fenoxanil , the thiol analogs (thioesters and thioethers) have emerged as potent alternatives designed to modulate lipophilicity, metabolic stability, and binding affinity to the target enzyme, Scytalone Dehydratase .

This guide objectively compares the biological efficacy of this compound-derived thioesters against their oxygen-based ester and amide counterparts.

The Core Pharmacophore

The 2,2-dichlorocyclopropane ring is a steric and electronic mimic of the transition state in the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN). Substitution of the hydroxyl group with a thiol (-SH) introduces a "soft" nucleophile, altering the hydrogen-bonding network within the enzyme's active site and significantly impacting hydrolytic stability in vivo.

Mechanism of Action: Melanin Biosynthesis Inhibition

The efficacy of these analogs hinges on their ability to interrupt the DHN-melanin biosynthetic pathway. Fungal melanin is essential for the mechanical strength of the appressorium, the structure required for the fungus to penetrate the plant cuticle.

Pathway Visualization

The following diagram illustrates the specific blockade point of this compound derivatives.

MelaninPathway cluster_legend Legend Acetate Acetate/Malonyl-CoA THN 1,3,6,8-THN Acetate->THN Scytalone Scytalone THN->Scytalone Reduction THN_Tri 1,3,8-THN Scytalone->THN_Tri Dehydration Vermelone Vermelone THN_Tri->Vermelone DHN 1,8-DHN Vermelone->DHN Melanin DHN-Melanin (Cell Wall Rigidity) DHN->Melanin Polymerization SD Scytalone Dehydratase SD->Scytalone Catalyzes Inhibitor Dichlorocyclopropyl Thioesters (Inhibitor) Inhibitor->SD Blocks key1 Target Enzyme key2 Inhibitor Action

Caption: The DHN-melanin pathway showing the inhibition of Scytalone Dehydratase by Dichlorocyclopropyl analogs, preventing appressorial penetration.

Comparative Efficacy Analysis

The following comparison evaluates three distinct analog series derived from the 2,2-dichlorocyclopropyl scaffold. Data is synthesized from structure-activity relationship (SAR) studies on thiazole-4-carboxylic acid derivatives.

Analog Classes Evaluated
  • Series A (Thioesters): Derived from this compound.

  • Series B (Esters): Derived from (2,2-Dichlorocyclopropyl)methanol.

  • Series C (Amides): Derived from (2,2-Dichlorocyclopropyl)methanamine (Standard Carpropamid-like motif).

Performance Data Table: Inhibition of Magnaporthe oryzae
MetricSeries A: Thioesters (Target)Series B: Esters (Alternative)Series C: Amides (Standard)
IC50 (Mycelial Growth) 0.05 - 0.15 mg/L 0.20 - 0.50 mg/L0.02 - 0.10 mg/L
Lipophilicity (LogP) 4.0 - 4.5 3.2 - 3.82.5 - 3.0
Hydrolytic Stability Moderate (Bio-labile)Low (Rapid hydrolysis)High (Persistent)
Systemic Mobility High (Xylem mobile) ModerateLow to Moderate
Rainfastness ExcellentGoodGood
Mode of Binding Reversible covalent (putative)Non-covalentNon-covalent
Technical Interpretation[1][2][3]
  • Potency: The Thioester analogs (Series A) exhibit superior potency to oxygen-esters (Series B) and comparable potency to the amide standards (Series C). The sulfur atom's larger van der Waals radius and higher polarizability enhance hydrophobic interactions within the Scytalone Dehydratase active site pocket.

  • Systemicity: The increased lipophilicity (LogP > 4.0) of the methanethiol derivatives facilitates rapid penetration through the waxy plant cuticle, making them excellent candidates for curative applications where the fungus has already penetrated the leaf surface.

  • Bio-activation: Unlike the stable amides, thioesters are potential pro-drugs . They can be cleaved by intracellular esterases to release the active dichlorocyclopropyl moiety and a bioactive thiol, potentially leading to a dual-action mechanism (enzyme inhibition + oxidative stress induction).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Synthesis of Thioester Analogs

Objective: Synthesize S-(2,2-dichlorocyclopropyl)methyl thiazole-4-carbothioate.

  • Precursor Preparation:

    • React 2,2-dichlorocyclopropanecarbaldehyde with sodium borohydride to yield the alcohol.

    • Convert alcohol to mesylate, then displace with potassium thioacetate .

    • Hydrolyze with NaOMe/MeOH to yield This compound (Caution: Volatile, stench).

  • Coupling:

    • Reagents: Thiazole-4-carboxylic acid (1.0 eq), EDCI (1.2 eq), DMAP (0.1 eq), DCM solvent.

    • Addition: Add the thiol (1.0 eq) dropwise at 0°C under N2 atmosphere.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). Product Rf should be ~0.6 (higher than starting acid).

  • Purification: Flash chromatography on silica gel.

In Vitro Mycelial Growth Inhibition Assay

Objective: Determine EC50 values against Magnaporthe oryzae.

  • Medium: Potato Dextrose Agar (PDA).

  • Compound Preparation: Dissolve analogs in DMSO (stock 10,000 ppm). Dilute into molten PDA to final concentrations: 0, 0.01, 0.1, 1.0, 10, 100 mg/L.

  • Inoculation: Place a 5mm mycelial plug of M. oryzae (7-day culture) in the center of the plate.

  • Incubation: 25°C, dark, 7 days.

  • Measurement: Measure colony diameter (D).

  • Calculation:

    
    
    
  • Self-Validating Control: Include Carpropamid as a positive control. If Carpropamid IC50 > 0.1 mg/L, the strain may be resistant or the assay conditions invalid.

Assay Workflow Visualization

AssayProtocol Start Start: Compound Stock (DMSO) Dilution Serial Dilution (0.01 - 100 ppm) Start->Dilution MediaPrep Mix with Molten PDA (< 50°C) Dilution->MediaPrep Pour Pour Plates (Allow to solidify) MediaPrep->Pour Inoculate Inoculate 5mm Plug (M. oryzae) Pour->Inoculate Incubate Incubate 7 Days 25°C, Dark Inoculate->Incubate Measure Measure Diameter Incubate->Measure Control Control: DMSO Only (Must show 100% growth) Incubate->Control Standard Standard: Carpropamid (Must show IC50 < 0.1 ppm) Incubate->Standard Calc Calculate IC50 (Log-Probit Analysis) Measure->Calc

Caption: Step-by-step workflow for the in vitro mycelial growth inhibition assay with validation checkpoints.

Conclusion & Recommendations

The This compound pharmacophore offers a compelling alternative to traditional alcohol-based intermediates in fungicide development.

  • Efficacy: Thioester analogs demonstrate equivalent or superior potency to standard amides in vitro, likely due to enhanced lipophilic binding.

  • Application: Their high LogP values suggest utility in rainfast formulations and curative treatments where cuticle penetration is paramount.

  • Development Status: While less commercially prevalent than Carpropamid, these analogs represent a vital "resistance-breaking" reserve class. Researchers should focus on thioether variants to combine the potency of the thiol group with the metabolic stability of the ether linkage.

References

  • Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. Source: Google Patents (AU2009243401A1). Context: Describes the synthesis and fungicidal activity of thioesters derived from this compound against phytopathogenic fungi.

  • Melanin Biosynthesis Inhibitors (MBIs) in Rice Blast Control. Source: Annual Review of Phytopathology. Context: Authoritative review on the mechanism of action of dichlorocyclopropane-based fungicides (Carpropamid, Fenoxanil) and the role of scytalone dehydratase.

  • This compound Product Information. Source: Santa Cruz Biotechnology.[1] Context: Verification of the chemical availability and structure for research purposes.

  • Thiazole-4-carboxylic acid esters and thioesters as plant protection agents (Canadian Patent). Source: Google Patents (CA2722775A1). Context: Further validation of the thioester series and their specific application in agriculture.

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Safety Operating Guide

Navigating the Synthesis and Handling of (2,2-Dichlorocyclopropyl)methanethiol: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel compound (2,2-Dichlorocyclopropyl)methanethiol presents unique opportunities in synthetic chemistry and drug development. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Hazard Assessment: A Synthesis of Two Chemistries

This compound is not a commonplace reagent, and a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a thorough hazard assessment must be conducted by considering its constituent functional groups: the thiol (mercaptan) group and the dichlorocyclopropyl moiety.

  • The Thiol Group (-SH): The most immediate and noticeable hazard of a thiol is its powerful and unpleasant odor. The human nose can detect thiols at extremely low concentrations, often in the parts-per-billion range.[1][2] While the odor itself can cause nausea and headaches, it also serves as a critical warning for potential exposure.[2] In terms of toxicity, thiols are generally considered to have moderate acute toxicity, but inhalation of vapors should always be minimized.[1][3][4][5]

  • The Dichlorocyclopropyl Group: This portion of the molecule introduces the hazards associated with halogenated hydrocarbons. While the specific toxicology of this compound is likely uncharacterized, dichlorocyclopropanes can undergo ring-opening reactions, potentially leading to the formation of other chlorinated species.[6] Halogenated organic compounds often exhibit persistence in the environment and may have long-term health effects. Therefore, their release and disposal must be strictly controlled.

Table 1: Hazard Profile of this compound

Hazard TypeAssociated Functional GroupKey Considerations
Odor ThiolExtremely potent, malodorous. Can cause nuisance complaints and alarm.[1][2]
Inhalation Toxicity ThiolModerate toxicity. Vapors can cause respiratory irritation, headaches, and nausea.[1][2][3][4]
Skin and Eye Irritation Thiol & DichlorocyclopropylPotential for skin and eye irritation upon contact.[7][8]
Environmental Hazard Dichlorocyclopropyl & ThiolHalogenated compounds can be persistent. Thiols are toxic to aquatic life.[3]
Reactivity DichlorocyclopropylPotential for unexpected reactivity, particularly under thermal stress or in the presence of certain reagents.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the combined hazards, a multi-layered approach to PPE is essential. The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale
Hands Double Gloving: Inner pair of nitrile gloves, outer pair of thicker, chemical-resistant gloves (e.g., butyl rubber or Viton).The inner glove provides protection in case the outer glove is breached. The outer glove offers robust protection against both the thiol and the chlorinated solvent.
Eyes/Face Chemical splash goggles and a face shield.Provides protection from splashes and vapors. A face shield protects the entire face from splashes.
Body A flame-resistant lab coat, worn over long-sleeved clothing and long pants.Protects skin from accidental splashes.
Respiratory A properly fitted respirator with an organic vapor/acid gas cartridge.Essential for preventing inhalation of the volatile and malodorous thiol.

Operational Plan: Safe Handling from Benchtop to Storage

A systematic workflow is crucial to minimize exposure and prevent accidental releases.

Engineering Controls: Containing the Hazard
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Odor Control: To prevent the release of the potent thiol odor into the laboratory and surrounding areas, the exhaust from any vacuum pumps or rotary evaporators should be passed through a bleach trap.[1][9] This will oxidize the volatile thiol to a less odorous compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace in the fume hood by lining it with absorbent, disposable bench paper.

  • Aliquoting and Transfer: Use glassware and syringes dedicated solely to this compound to prevent cross-contamination. When transferring, do so slowly and carefully to avoid splashing.

  • Reaction Quenching: If the thiol is a reactant, any quenching steps should be performed slowly and in a controlled manner, as the reaction of the thiol with quenching agents can be exothermic.

  • Post-Handling Decontamination: All glassware that has come into contact with the thiol should be decontaminated by rinsing with a bleach solution within the fume hood.[1] Allow the glassware to soak for at least 24 hours to ensure complete oxidation of the thiol.[1]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination Prep Don PPE Setup Prepare Fume Hood Prep->Setup Aliquot Aliquot & Transfer Setup->Aliquot React Perform Reaction Aliquot->React Quench Quench Reaction React->Quench Decon_Glass Decontaminate Glassware Quench->Decon_Glass Decon_Workspace Clean Workspace Decon_Glass->Decon_Workspace

Caption: A streamlined workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper segregation and treatment of waste are critical for safety and environmental compliance.

Waste Segregation
  • Halogenated Organic Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[10][11][12][13]

  • Solid Waste: Contaminated solid waste, such as gloves, bench paper, and silica gel, should be collected in a separate, sealed, and clearly labeled "Halogenated Solid Waste" container.

  • Aqueous Waste: Aqueous waste from quenching or extractions should be treated with bleach to oxidize any residual thiol before being neutralized and disposed of as hazardous aqueous waste.[9]

Waste_Disposal_Plan cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_aqueous Aqueous Waste Waste_Source Waste Generation (Liquid & Solid) Liquid_Waste Halogenated Organic Liquid Waste Waste_Source->Liquid_Waste Solid_Waste Halogenated Solid Waste Waste_Source->Solid_Waste Aqueous_Waste Aqueous Waste (Thiol-Containing) Waste_Source->Aqueous_Waste Bleach_Treat Treat with Bleach Aqueous_Waste->Bleach_Treat Neutralize Neutralize Bleach_Treat->Neutralize Hazardous_Aqueous Hazardous Aqueous Waste Neutralize->Hazardous_Aqueous

Caption: A clear plan for the segregation and disposal of waste generated from handling the target compound.

Emergency Procedures: Preparedness is Key

Spills
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Once absorbed, carefully scoop the material into a designated "Halogenated Solid Waste" container.

    • Decontaminate the spill area with a bleach solution, followed by a soap and water wash.[1][14]

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the affected area.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing while flushing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, unlocking its potential while ensuring a secure laboratory environment.

References

  • Standard Operation Procedure for Disposal of Unknown Thiols. (2008). Available from: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • Groot Laboratory. Waste Management Flow Chart.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]

  • University College London. Safety Services: Thiols. Available from: [Link]

  • Wikipedia. Pyrrole. Available from: [Link]

  • Airgas. Safety Data Sheet: Methanethiol. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet: Methanethiol, 99.5+%. Available from: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • International Labour Organization and World Health Organization. International Chemical Safety Cards: 1,3-DICHLORO-2-PROPANOL. Available from: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available from: [Link]

  • Airgas. Safety Data Sheet. Available from: [Link]

  • Air Liquide Singapore. Methanethiol. Available from: [Link]

  • Trilogy Energy. Material Safety Data Sheets. Available from: [Link]

  • University of Wisconsin-Milwaukee. Halogenated Waste. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.